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  • Product: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid
  • CAS: 1526717-05-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazole Moiety The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid motif, in particular, holds significant interest due to the incorporation of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a carboxylic acid group, a common feature for modulating solubility and interacting with biological targets.[2] This guide provides a comprehensive overview of the plausible synthetic pathways to this valuable molecule, focusing on the well-established Hantzsch thiazole synthesis and the preparation of its key precursors.

Retrosynthetic Analysis: A Road-map to the Target Molecule

A logical retrosynthetic analysis of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid suggests a convergent approach centered around the powerful Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thioamide.[3]

Retrosynthesis Target 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid Ester Ethyl 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylate Target->Ester Hydrolysis Hantzsch Hantzsch Thiazole Synthesis Ester->Hantzsch Thioamide 2-Cyclopropylthioacetamide Hantzsch->Thioamide Haloketone Ethyl 2-chloro-3-oxobutanoate Hantzsch->Haloketone Amide N-(Cyclopropylmethyl)acetamide Thioamide->Amide Thionation Amine Cyclopropylmethylamine Amide->Amine AcetylatingAgent Acetyl Chloride or Acetic Anhydride Amide->AcetylatingAgent ThionatingAgent Lawesson's Reagent or P4S10

A retrosynthetic approach to the target molecule.

This analysis reveals three key stages:

  • Final-Stage Hydrolysis: The target carboxylic acid can be obtained by the hydrolysis of its corresponding ethyl ester.

  • Hantzsch Thiazole Synthesis: The core thiazole ring is constructed by reacting ethyl 2-chloro-3-oxobutanoate with 2-cyclopropylthioacetamide.

  • Precursor Synthesis: The required thioamide can be prepared from cyclopropylmethylamine via an amide intermediate.

Part 1: Synthesis of Key Precursors

A successful synthesis hinges on the efficient preparation of the starting materials. This section details the synthesis of the crucial building blocks: N-(cyclopropylmethyl)acetamide and its subsequent conversion to 2-cyclopropylthioacetamide.

Synthesis of N-(Cyclopropylmethyl)acetamide

The formation of the amide bond is a fundamental transformation in organic chemistry. Here, we outline a standard procedure for the acylation of cyclopropylmethylamine.

Experimental Protocol:

  • To a solution of cyclopropylmethylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(cyclopropylmethyl)acetamide, which can be purified by distillation or recrystallization if necessary.

Thionation of N-(Cyclopropylmethyl)acetamide to 2-Cyclopropylthioacetamide

The conversion of an amide to a thioamide is most commonly achieved using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[3][] Lawesson's reagent is often preferred for its milder reaction conditions and better solubility in organic solvents.[5]

Thionation Amide N-(Cyclopropylmethyl)acetamide Thioamide 2-Cyclopropylthioacetamide Amide->Thioamide Toluene, Reflux Lawessons Lawesson's Reagent

Conversion of the amide to the thioamide.

Experimental Protocol:

  • In a round-bottom flask, dissolve N-(cyclopropylmethyl)acetamide (1.0 eq) in an anhydrous, inert solvent such as toluene.

  • Add Lawesson's reagent (0.5-0.6 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel to yield 2-cyclopropylthioacetamide.[5]

Part 2: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[6] This reaction involves the condensation of an α-haloketone with a thioamide. In this case, ethyl 2-chloro-3-oxobutanoate serves as the α-haloketone component.

Hantzsch_Synthesis Thioamide 2-Cyclopropylthioacetamide Reaction Condensation Thioamide->Reaction Haloketone Ethyl 2-chloro-3-oxobutanoate Haloketone->Reaction Ester Ethyl 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylate Reaction->Ester

Core thiazole ring formation via Hantzsch synthesis.

Experimental Protocol:

  • Dissolve 2-cyclopropylthioacetamide (1.0 eq) in a suitable solvent, such as ethanol or acetonitrile.

  • Add ethyl 2-chloro-3-oxobutanoate (1.0 eq) to the solution. An exotherm may be observed.[7]

  • In some variations, a base like triethylamine or pyridine may be added to facilitate the reaction.[7]

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The crude ethyl 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylate can be purified by column chromatography on silica gel.

Part 3: Hydrolysis to the Final Product

The final step in this synthetic sequence is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by acidification.[8]

Experimental Protocol:

  • Dissolve the ethyl 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture at reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The precipitated solid, 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an acetone-methanol mixture.[8]

Data Summary

CompoundMolecular FormulaMolecular WeightPhysical State
N-(Cyclopropylmethyl)acetamideC₆H₁₁NO113.16 g/mol Liquid or low-melting solid
2-CyclopropylthioacetamideC₅H₉NS115.20 g/mol Solid
Ethyl 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylateC₁₀H₁₃NO₂S227.28 g/mol Oil or solid
2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acidC₈H₉NO₂S183.23 g/mol Solid

Alternative Synthetic Strategies

While the Hantzsch synthesis is a robust and widely used method, other approaches to 2-substituted thiazole-5-carboxylic acids exist. One notable alternative involves the reaction of thioamides with ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate under photolytic conditions.[9][10] This method proceeds through a carbene intermediate and can provide the desired thiazole-5-carboxylate esters in moderate yields.

Another strategy could involve the synthesis of a 2-bromo-1,3-thiazole-5-carboxylic acid derivative, followed by a cross-coupling reaction to introduce the cyclopropylmethyl group. However, this approach is generally more complex and may require more steps and optimization.[8]

Conclusion

The synthesis of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is a multi-step process that can be reliably achieved through the classic Hantzsch thiazole synthesis. Careful preparation of the key 2-cyclopropylthioacetamide precursor is crucial for the success of the overall synthesis. The final hydrolysis of the ethyl ester provides the target carboxylic acid. The protocols outlined in this guide, based on well-established chemical transformations, provide a solid foundation for researchers and drug development professionals to access this important and versatile molecule.

References

  • PrepChem. Synthesis of 2-hydroxymethyl-thiazole -5-carboxylic acid. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

  • An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. [Link]

  • Google Patents.
  • Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

  • Google Patents.
  • CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Google Patents. Synthetic method for 2-acetyl thiazole.
  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • MDPI. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • ResearchGate. Thionation Using Fluorous Lawesson's Reagent. [Link]

  • ResearchGate. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]

  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

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Exploratory

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Targets for 2-Cyclopropylmethyl-thiazole Derivatives

Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in diverse molecular interactions h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point for the development of novel therapeutics. This guide focuses on a specific, yet promising subclass: 2-cyclopropylmethyl-thiazole derivatives. By combining established knowledge of thiazole pharmacology with a forward-looking, protocol-driven approach, we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for identifying and validating novel therapeutic targets for this chemical series. We will delve into the rationale behind selecting specific target classes, provide detailed experimental workflows for target validation, and offer insights into data interpretation, thereby empowering research teams to unlock the full therapeutic potential of these compounds.

The Thiazole Scaffold: A Foundation of Therapeutic Success

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a cornerstone of modern drug design.[1] Its aromatic nature, metabolic stability, and capacity for hydrogen bonding and π-π stacking interactions allow it to function as a potent pharmacophore.[2] Thiazole-containing molecules have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This versatility stems from their ability to interact with a wide array of biological targets, from enzymes like kinases and proteases to G-protein coupled receptors.[5][6]

The specific substitution at the 2-position of the thiazole ring significantly influences its biological activity. The introduction of a cyclopropylmethyl group is of particular interest. This small, rigid, and lipophilic moiety can explore hydrophobic pockets within a target's binding site, potentially enhancing potency and selectivity while maintaining favorable drug-like properties.

High-Priority Target Classes for 2-Cyclopropylmethyl-thiazole Derivatives

Based on the extensive literature on thiazole derivatives, two target classes emerge as primary areas of investigation for this specific scaffold: Protein Kinases and modulators of the NF-κB Signaling Pathway .

Protein Kinases: The "Druggable" Genome's Premier Target

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery. Thiazole-containing compounds have been successfully developed as inhibitors of several kinases.[7]

Rationale for Prioritization:

  • Established Precedent: The 2-aminothiazole moiety is a well-established template for kinase inhibitors, exemplified by the pan-Src kinase inhibitor Dasatinib.[8]

  • Key Interactions: The thiazole ring can act as a core pharmacophore, forming critical hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[2]

  • Anticancer Potential: Many thiazole derivatives exhibit potent anticancer activity by inhibiting kinases crucial for tumor growth and survival, such as EGFR, HER2, and Aurora Kinases.[5][9]

High-Priority Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Thiazole-based inhibitors have shown significant promise in targeting both wild-type and mutant forms of EGFR.[10][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. Dual EGFR/VEGFR-2 inhibitors containing a thiazole motif have been developed.[10]

  • Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDK2 inhibition by 2-substituted thiazoles has been identified as a viable anticancer strategy.[12]

Below is a generalized diagram of a kinase signaling pathway, which often involves a cascade of phosphorylation events leading to a cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Phosphorylation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation & Activation Inhibitor 2-Cyclopropylmethyl- thiazole Derivative Inhibitor->Receptor Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene Transcription

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling cascade.

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that control the expression of genes involved in inflammation, immunity, and cell survival.[3] Chronic activation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers.

Rationale for Prioritization:

  • Anti-inflammatory Activity: Thiazole derivatives are widely reported to possess anti-inflammatory properties.

  • Mechanism of Action: Inhibition of the NF-κB pathway is a known mechanism for anti-inflammatory and anticancer drugs.[5]

  • Druggable Nodes: The pathway contains several enzymes (e.g., IKK complex) and protein-protein interactions that are amenable to modulation by small molecules.

The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNFα and IL-1.[13] This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), freeing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.[13]

Caption: The canonical NF-κB signaling pathway.

Experimental Workflows for Target Identification and Validation

A multi-step, hierarchical approach is essential to confidently identify and validate a therapeutic target. This workflow begins with broad, high-throughput methods to assess functional activity and culminates in specific, biophysical assays to confirm direct target engagement.

G A Step 1: Functional Screening (Biochemical & Cellular Assays) B Step 2: Target Engagement (Cellular Thermal Shift Assay) A->B Identify Hit C Step 3: Downstream Pathway Analysis (Western Blot, qPCR) B->C Confirm Engagement D Validated Target C->D Validate Mechanism

Caption: A workflow for target validation.

Step 1: Functional Screening

The initial step involves screening the 2-cyclopropylmethyl-thiazole derivatives in functional assays related to the prioritized target classes.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and throughput.[4]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the test compound indicates inhibition.[4]

Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[14]

    • Reconstitute purified recombinant EGFR kinase to a working concentration (e.g., 5 nM).[14]

    • Prepare a solution of ATP and a suitable peptide substrate (e.g., 15 µM ATP and 5 µM Y12-Sox peptide).[14]

    • Serially dilute the 2-cyclopropylmethyl-thiazole derivatives in 50% DMSO to create a concentration range (e.g., 10 µM to 1 nM).

  • Assay Execution (384-well plate format):

    • Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the EGFR enzyme solution to each well and pre-incubate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Allow the reaction to proceed for 60 minutes at room temperature.[15]

  • Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[4]

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: A known EGFR inhibitor (e.g., Erlotinib) should be run in parallel to confirm assay performance.

  • Negative Control: DMSO vehicle control represents 0% inhibition.

  • No-Enzyme Control: Wells without kinase should produce a background signal.

This cell-based assay measures the transcriptional activity of NF-κB. It utilizes a reporter cell line engineered to express the luciferase enzyme under the control of NF-κB response elements.[6]

Principle: Activation of the NF-κB pathway leads to the expression of luciferase. An inhibitor of the pathway will reduce the amount of luciferase produced in response to a stimulus, resulting in a lower luminescent signal.[1]

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in appropriate growth medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well, opaque-walled plate at a density of ~5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the 2-cyclopropylmethyl-thiazole derivatives or vehicle control (DMSO). Incubate for 1-2 hours.

    • Stimulate the NF-κB pathway by adding an activator, such as TNFα (e.g., 10 ng/mL), to all wells except the unstimulated control.

    • Incubate the plate for 6-24 hours.[16]

  • Cell Lysis and Detection:

    • Remove the medium and wash the cells once with PBS.

    • Add 50 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[17]

    • Add 50 µL of luciferase assay substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal of the stimulated wells to the unstimulated control.

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated DMSO control.

    • Determine the IC₅₀ value as described for the kinase assay.

Self-Validating System:

  • Positive Control: A known NF-κB pathway inhibitor (e.g., an IKK inhibitor) should be tested.

  • Negative Control: Stimulated cells treated with DMSO serve as the 0% inhibition control.

  • Unstimulated Control: Unstimulated cells treated with DMSO provide the baseline transcriptional activity.

Step 2: Confirming Target Engagement in a Cellular Environment

A positive result in a functional assay demonstrates that a compound has a desired biological effect, but it does not prove that it does so by directly binding to the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify drug-protein interactions within intact cells.[18]

Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. A ligand-bound protein will resist heat-induced denaturation and remain in the soluble fraction at higher temperatures compared to the unbound protein.[19]

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., A549 lung cancer cells for EGFR) to ~80-90% confluency.

    • Treat the cells with the test compound at a fixed concentration (e.g., 10x IC₅₀ from the functional assay) or with DMSO (vehicle control) for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[20][21]

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[20]

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.[21]

    • Carefully collect the supernatant (soluble fraction) and transfer it to a new tube.

  • Detection and Analysis:

    • Analyze the amount of the target protein (e.g., EGFR) remaining in the soluble fraction by Western blot or another protein quantification method like ELISA.

    • For each temperature point, quantify the band intensity.

    • Plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Self-Validating System:

  • Vehicle Control: The melting curve of the target protein in DMSO-treated cells serves as the baseline.

  • Loading Control: Probing the Western blot for a highly abundant, unrelated protein (e.g., GAPDH) can confirm equal protein loading but is not expected to show a thermal shift with a specific inhibitor.

Data Interpretation and Future Directions

The successful execution of this workflow will yield a comprehensive dataset to guide the progression of a 2-cyclopropylmethyl-thiazole derivative program.

Assay TypePrimary EndpointInterpretation
Kinase Inhibition Assay IC₅₀ ValueQuantifies the concentration of compound required to inhibit 50% of the target kinase's enzymatic activity. A lower IC₅₀ indicates higher potency.
NF-κB Reporter Assay IC₅₀ ValueQuantifies the concentration of compound required to inhibit 50% of NF-κB transcriptional activity.
Cellular Thermal Shift Assay Thermal Shift (ΔTₘ)A positive shift in the melting temperature (Tₘ) of the target protein in the presence of the compound confirms direct binding in a cellular context.

Synthesizing the Results:

  • A potent IC₅₀ value in a biochemical kinase assay, coupled with a clear thermal shift for that same kinase in a CETSA experiment, provides strong evidence that the compound's cellular activity is mediated through direct inhibition of that target.

  • If a compound shows activity in the NF-κB reporter assay, CETSA can be used to test for engagement with upstream kinases in the pathway, such as IKKβ, to elucidate the specific mechanism of action.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of active compounds to improve potency and selectivity.

  • Selectivity Profiling: Screen active compounds against a broad panel of kinases to understand their selectivity profile and identify potential off-target effects.

  • In Vivo Efficacy Studies: Advance lead compounds into relevant animal models of disease (e.g., tumor xenograft models for anticancer agents) to assess their therapeutic efficacy.

Conclusion

The 2-cyclopropylmethyl-thiazole scaffold represents a promising starting point for the discovery of novel therapeutics. By leveraging the known pharmacology of the broader thiazole class, we can rationally prioritize key target families such as protein kinases and the NF-κB signaling pathway. The in-depth, validated protocols provided in this guide offer a clear and robust framework for moving from hypothetical targets to experimentally confirmed mechanisms of action. Through a systematic approach that integrates functional screening with direct biophysical confirmation of target engagement, research organizations can efficiently identify and validate the therapeutic potential of this exciting class of molecules.

References

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  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). NIH. Available at: [Link]

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  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Available at: [Link]

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  • N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). ACS Publications. Available at: [Link]

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  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • NF-κB luciferase reporter assay. (2016). Bio-protocol. Available at: [Link]

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  • The Nuclear Factor NF-κB Pathway in Inflammation. (2009). NIH. Available at: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2019). NIH. Available at: [Link]

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Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of Thiazole-Based Compounds

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with diverse and potent biological activities.[1][2][3][4] From anticancer and antimicrobial to anti-inflammatory effects, the versatility of the thiazole nucleus continues to capture the attention of drug discovery programs.[3][4][5] However, the journey from a bioactive "hit" to a well-characterized drug candidate hinges on a thorough understanding of its mechanism of action (MoA). This guide provides a technical framework for researchers to systematically investigate and validate the MoA of novel thiazole-based compounds, integrating established protocols with the strategic thinking required for successful drug development.

I. Initial Characterization: Laying the Groundwork

Before delving into complex mechanistic studies, a foundational understanding of the compound's biological effect is paramount. This initial phase focuses on quantifying the compound's activity and assessing its impact on cellular health.

A. Quantifying Biological Activity: The Dose-Response Relationship

The first step is to establish a clear and reproducible measure of the compound's potency. This is typically achieved through dose-response studies in a relevant biological system, such as cancer cell lines, microbial cultures, or immune cells.

Key Experiment: Cell Viability/Proliferation Assays

Cell viability assays are fundamental to determining the concentration at which a compound exerts its effect. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a critical parameter derived from these experiments.

Table 1: Representative IC50 Values of Thiazole Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 4cMCF-7 (Breast Cancer)2.57 ± 0.16[6]
Compound 4cHepG2 (Liver Cancer)7.26 ± 0.44[6]
Thiazole Derivative 4dMDA-MB-231 (Breast Cancer)1.21[7]
Thiazole-Naphthalene 5bMCF-7 (Breast Cancer)0.48 ± 0.03[8]
Thiazole-Naphthalene 5bA549 (Lung Cancer)0.97 ± 0.13[8]

Experimental Protocol: MTT Assay for Cell Viability [9][10][11]

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[9]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the thiazole-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Self-Validation:

    • Include a positive control (a compound with a known cytotoxic effect) to ensure the assay is performing as expected.

    • Run a blank control (media and MTT only) to subtract background absorbance.

    • Ensure a good signal-to-background ratio and a low coefficient of variation between replicate wells.

II. Target Identification: Unmasking the Molecular Interactors

Once the phenotypic effect of a thiazole compound is established, the next critical step is to identify its direct molecular target(s). A variety of experimental strategies can be employed, often in a complementary fashion.

A. Hypothesis-Driven Approaches

The chemical structure of the thiazole compound can provide clues to its potential target class. For instance, many thiazole-containing approved drugs, such as Dasatinib, are kinase inhibitors.[2][12]

Key Experiment: Kinase Inhibition Assays

If a compound is suspected to be a kinase inhibitor, its activity can be tested against a panel of purified kinases.

Table 2: Examples of Thiazole Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50Reference
Compound 4cVEGFR-20.15 µM[6]
Sorafenib (Reference)VEGFR-20.059 µM[6]
Compound 40B-RAFV600E23.1 ± 1.2 nM[13]
Dabrafenib (Reference)B-RAFV600E47.2 ± 2.5 nM[13]

Experimental Protocol: In Vitro Kinase Assay [14][15][16][17][18][19][20]

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[19] The assay quantifies this activity by measuring the consumption of ATP or the formation of the phosphorylated product.

  • Step-by-Step Methodology (Luminescent ATP Detection): [17]

    • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the thiazole compound at various concentrations.[15]

    • Initiation: Start the reaction by adding ATP and magnesium chloride.[15][16] Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • ATP Detection: Add a reagent that converts the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.

    • Luminescence Reading: Measure the luminescence using a plate reader.

  • Self-Validation:

    • Include a known inhibitor of the target kinase as a positive control.

    • Run a no-enzyme control to determine the background signal.

    • Ensure the assay is run under conditions of initial velocity (i.e., linear product formation over time).

B. Unbiased Approaches for Novel Target Discovery

When there is no a priori hypothesis about the target, unbiased methods are employed.

Key Experiment: Cellular Thermal Shift Assay (CETSA®) [21][22][23][24][25]

CETSA is a powerful technique for identifying the direct cellular targets of a compound by measuring changes in the thermal stability of proteins upon ligand binding.[24]

  • Principle: The binding of a drug to its target protein generally increases the protein's resistance to heat-induced denaturation.[22][24]

  • Step-by-Step Methodology:

    • Cell Treatment: Treat intact cells with the thiazole compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.[22]

    • Lysis: Lyse the cells to release their contents.[22]

    • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Self-Validation:

    • A known ligand for a specific protein should be used as a positive control to demonstrate the expected thermal shift.

    • A non-binding compound should be included as a negative control.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Bioactive Thiazole Bioactive Thiazole Affinity Chromatography Affinity Chromatography Bioactive Thiazole->Affinity Chromatography Immobilize CETSA CETSA Bioactive Thiazole->CETSA Treat Cells Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Elute & Identify Potential Targets Potential Targets Mass Spectrometry->Potential Targets CETSA->Potential Targets Recombinant Protein Recombinant Protein Potential Targets->Recombinant Protein Express CRISPR Knockout CRISPR Knockout Potential Targets->CRISPR Knockout Genetic Ablation Enzymatic Assay Enzymatic Assay Recombinant Protein->Enzymatic Assay Test Inhibition Validated Target Validated Target Enzymatic Assay->Validated Target Cellular Phenotype Cellular Phenotype CRISPR Knockout->Cellular Phenotype Assess Rescue Cellular Phenotype->Validated Target

Caption: A generalized workflow for identifying and validating the molecular target of a bioactive thiazole compound.

III. Elucidating the Molecular Mechanism

Once a direct target is validated, the subsequent step is to understand how the interaction between the thiazole compound and its target leads to the observed cellular phenotype. This involves dissecting the relevant signaling pathways.

A. Anticancer Mechanisms

Thiazole derivatives exhibit a wide range of anticancer mechanisms.[5][26]

  • Inhibition of Cell Proliferation and Angiogenesis: Many thiazole compounds target key regulators of cell growth and blood vessel formation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death by activating apoptotic pathways.[26]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cell division.[6]

  • Tubulin Polymerization Inhibition: Some thiazole-based molecules interfere with the dynamics of microtubules, which are essential for mitosis.[8][26][27][28][29][30]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by a Thiazole Derivative

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Thiazole Compound Thiazole Compound Thiazole Compound->PI3K Inhibition

Caption: A simplified diagram showing the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical thiazole-based compound.

B. Antimicrobial Mechanisms

The antimicrobial action of thiazole derivatives can be attributed to several mechanisms:[31][32]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole compounds allows them to insert into microbial cell membranes, leading to leakage of cellular contents and cell death.[32]

  • Inhibition of Essential Enzymes: Thiazole-based drugs can inhibit enzymes crucial for microbial survival, such as those involved in the synthesis of essential vitamins or cell wall components.[31] For example, sulfathiazole inhibits the synthesis of a vitamin B complex required for bacterial growth.[31][33]

C. Anti-inflammatory Mechanisms

Thiazole compounds can exert anti-inflammatory effects by modulating key inflammatory pathways.[1][3][34][35]

  • Inhibition of Pro-inflammatory Enzymes: Some derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators.[1][34]

  • Reduction of Nitric Oxide Synthesis: Certain thiazole compounds can inhibit inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a key inflammatory molecule.[36]

IV. Future Directions and Concluding Remarks

The study of the mechanism of action of thiazole-based compounds is a dynamic and evolving field. The integration of traditional biochemical and cell-based assays with modern "omics" technologies, such as proteomics and genomics, will continue to provide a more comprehensive understanding of how these versatile molecules exert their therapeutic effects. A rigorous and systematic approach to MoA studies, as outlined in this guide, is essential for the successful translation of promising thiazole-based compounds from the laboratory to the clinic.

References

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. PubMed Central. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Taylor & Francis Online. Available at: [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Preprints.org. Available at: [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. Available at: [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Available at: [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. Interchim. Available at: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]

  • THIAZOLE CHALCONES INTERACTION WITH TUBULIN. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Principles of early drug discovery. PMC. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Taylor & Francis Online. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

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Exploratory

Comprehensive Structural Analysis Guide: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid

Executive Summary & Molecular Profile This technical guide outlines the definitive protocol for the solid-state characterization of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1526717-05-4). As a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This technical guide outlines the definitive protocol for the solid-state characterization of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1526717-05-4). As a privileged scaffold in medicinal chemistry, particularly in the design of xanthine oxidase inhibitors and anti-infectives, understanding its conformational landscape and hydrogen-bonding networks is critical for structure-based drug design (SBDD).

This document details the workflow from single-crystal growth to supramolecular analysis, emphasizing the handling of the flexible cyclopropylmethyl moiety and the carboxylic acid synthon.

Molecular Specifications
ParameterDetails
IUPAC Name 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid
Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
SMILES O=C(C1=CN=C(CC2CC2)S1)O
Key Pharmacophore Thiazole-5-carboxylate (H-bond donor/acceptor)
Structural Challenge Cyclopropyl ring disorder; Carboxylic acid proton positioning

Experimental Workflow: From Synthesis to Structure

The following directed graph illustrates the critical path for obtaining high-quality structural data.

G Synth Synthesis (High Purity >98%) Cryst Crystallization Screening Synth->Cryst Solvent Selection Diffraction SCXRD Data Collection (100 K) Cryst->Diffraction Mounting Solve Structure Solution (Dual Space/Direct) Diffraction->Solve hkl Integration Refine Refinement & Analysis Solve->Refine SHELXL/OLEX2 Refine->Refine Disorder Modeling

Figure 1: Critical path workflow for the structural determination of thiazole carboxylic acids.

Crystallization Protocol

The primary challenge in crystallizing this compound is balancing the solubility of the lipophilic cyclopropyl group with the polar carboxylic acid.

Solvent System Matrix

For carboxylic acids, protic solvents often encourage the formation of solvates, while aprotic solvents favor the formation of the thermodynamic acid dimers.

MethodSolvent System (v/v)Target MechanismConditions
Slow Evaporation Methanol / Water (80:20)Hydrogen bond saturationAmbient, dust-free
Vapor Diffusion THF (inner) / Pentane (outer)Solubility gradientSealed chamber, 4°C
Cooling AcetonitrileSupersaturation60°C

RT

4°C
Recrystallization Ethanol / Ethyl AcetatePi-stacking optimizationHot filtration required
Protocol for Optimal Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of THF. Sonicate if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a small vial (inner vessel) to remove nucleation sites.

  • Setup: Place the open inner vial into a larger jar containing 10 mL of Pentane.

  • Equilibration: Seal the outer jar tightly. Store at 4°C to minimize thermal motion during lattice formation.

  • Harvest: Inspect after 48-72 hours. Look for block-like or prismatic crystals suitable for X-ray diffraction.

Data Collection & Structural Solution

Instrument Configuration
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred for light atom organic molecules to maximize diffraction intensity and resolution.
  • Temperature: 100 K (Cryostream) .

    • Rationale: The cyclopropylmethyl group possesses a methylene bridge (

      
      ) allowing free rotation. Low temperature is mandatory to reduce thermal parameters (
      
      
      
      ) and prevent dynamic disorder of the cyclopropyl ring.
Structure Solution Strategy
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic acids forming centrosymmetric dimers.
  • Phasing: Use SHELXT (Dual Space) or SHELXS (Direct Methods). The presence of Sulfur (S) provides a sufficient anomalous signal for confident phasing even with Mo radiation, though Cu is better for absolute configuration if chiral impurities were present (unlikely here).

Refinement (SHELXL)
  • Heteroatoms: Locate S, O, and N atoms first. Their electron density will be significantly higher than C.

  • Cyclopropyl Disorder: If the cyclopropyl ring appears as a smeared electron density, model it as a two-part disorder using the PART 1 / PART 2 instruction in SHELXL. Restrain geometries using SAME or SADI commands.

  • Hydrogen Atoms:

    • C-H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene, HFIX 137 for methyl if present).

    • O-H (Carboxylic Acid): Locate from the difference Fourier map (

      
      ). If not visible, place on the O atom involved in the shorter intermolecular contact (donor) and refine as a riding model (AFIX 147) or freely with DFIX restraints.
      

Structural Analysis & Supramolecular Architecture

Upon successful refinement, the analysis must focus on the specific interactions that define the solid-state stability.

The Carboxylic Acid Dimer (The Motif)

The defining feature of thiazole-5-carboxylic acids is the formation of centrosymmetric dimers.

  • Mechanism: Two molecules interact via reciprocal Hydrogen bonds:

    
    .
    
  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Expected Metric: The

    
     distance is typically 2.60 – 2.65 Å , indicating a strong hydrogen bond.
    
Thiazole Geometry & S...X Interactions

The thiazole ring is aromatic and planar.[1] Key bond lengths to validate your structure against the Cambridge Structural Database (CSD) :

BondTypical Length (Å)Significance
S1–C2 1.72 – 1.74Single bond character
S1–C5 1.70 – 1.72Partial double bond character
C2=N3 1.29 – 1.31Double bond (Imine-like)
C4=C5 1.36 – 1.39Double bond

Chalcogen Bonding: Check for intermolecular contacts involving the Sulfur atom.[1] Thiazoles often exhibit


 or 

contacts less than the sum of van der Waals radii (< 3.32 Å), directing the packing into 2D sheets.
Cyclopropylmethyl Conformation

The torsion angle


 (

) determines the orientation of the tail relative to the aromatic core.
  • Syn-periplanar: The cyclopropyl ring folds back toward the Nitrogen.

  • Anti-periplanar: The ring extends away, maximizing packing efficiency.

  • Note: In drug binding pockets, this flexibility allows the molecule to adapt to hydrophobic sub-pockets. In the crystal, packing forces will lock it into the lowest energy conformation.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

  • PubChem. "2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (Compound)."[2] National Library of Medicine. Accessed Jan 29, 2026. Link

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Hantzsch Synthesis of 2,5-Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Thiazole Scaffold The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products and synthetic compounds of significant biological importance.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in medicinal chemistry. Thiazole-containing molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1]

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and widely utilized methods for the construction of the thiazole core.[2] This classical condensation reaction offers a straightforward and often high-yielding pathway to a diverse array of substituted thiazoles from readily available starting materials.[3] This application note provides a detailed, step-by-step protocol for the synthesis of 2,5-disubstituted thiazoles via the Hantzsch reaction, offering insights into the underlying mechanism, reaction optimization, and practical experimental procedures.

The Chemical Logic: Unraveling the Hantzsch Reaction Mechanism

The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide.[1] The formation of the thiazole ring proceeds through a well-established multi-step mechanism, the understanding of which is crucial for troubleshooting and optimizing the synthesis.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, proceeding via an SN2 pathway.[3] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The subsequent dehydration of the resulting intermediate leads to the formation of the stable, aromatic thiazole ring.[1][4] The driving force for the final dehydration step is the formation of the highly stable aromatic thiazole ring system.[1]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Aryl-5-methylthiazole

This protocol provides a general method for the synthesis of a 2-aryl-5-methylthiazole, a common 2,5-disubstituted thiazole scaffold. The choice of the α-haloketone and the thioamide determines the final substitution pattern of the thiazole. For a 2,5-disubstituted thiazole, the α-haloketone must bear a substituent at the α-carbon.

Materials and Reagents
  • α-Haloketone: 1-Bromo-2-propanone (or chloroacetone)

  • Thioamide: Substituted thiobenzamide (e.g., thiobenzamide for 2-phenyl-5-methylthiazole)

  • Solvent: Absolute Ethanol or Methanol

  • Base (for workup): 5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating Source: Heating mantle or oil bath

  • Filtration: Büchner funnel and filter paper

  • Purification: Silica gel for column chromatography (if necessary)

  • Analytical: Thin Layer Chromatography (TLC) plates, developing chamber, UV lamp

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted thiobenzamide (1.0 eq) in absolute ethanol (approximately 10-20 mL per gram of thioamide).

  • Addition of α-Haloketone: To the stirring solution of the thioamide, add 1-bromo-2-propanone (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours.[5] The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate.[3] Stir the mixture for 15-30 minutes. The thiazole product, being poorly soluble in water, will often precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

  • Purification (if necessary): If the product is not pure enough after precipitation, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Optimizing for Success: Key Parameters and Their Impact

The yield and purity of the Hantzsch thiazole synthesis can be significantly influenced by several experimental parameters. The following table summarizes key variables and provides insights for optimizing the reaction.

ParameterCommon ConditionsRationale and Optimization Insights
Solvent Ethanol, MethanolPolar protic solvents are generally effective in dissolving the reactants and facilitating the reaction. For less reactive substrates, higher boiling point solvents like isopropanol or butanol can be used to increase the reaction temperature.[6]
Temperature Room Temperature to RefluxWhile some reactions proceed at room temperature, heating is often required to drive the reaction to completion.[5][6] The optimal temperature depends on the reactivity of the substrates. Microwave irradiation has been shown to significantly reduce reaction times.[2]
Reaction Time 30 minutes to several hoursThe reaction time is dependent on the substrates' reactivity and the reaction temperature. Monitoring the reaction by TLC is crucial to determine the point of completion and avoid the formation of byproducts from prolonged heating.[5]
Catalyst Generally not requiredThe classical Hantzsch synthesis is often performed without a catalyst. However, for challenging substrates or to improve yields and reaction rates, catalysts such as silica-supported tungstosilisic acid have been employed.[7]
Base NaHCO₃, Na₂CO₃, PyridineA base is typically used during the workup to neutralize the hydrohalic acid (HX) formed during the reaction and to facilitate the precipitation of the thiazole product.[3] In some cases, a non-nucleophilic base like pyridine can be added to the reaction mixture to scavenge the acid as it is formed.
Reactant Ratio Stoichiometric or slight excess of one reactantA slight excess (1.1-1.2 equivalents) of the more volatile or less stable reactant (often the α-haloketone) can be used to ensure the complete conversion of the other reactant.

Visualizing the Process: A Workflow for Reproducibility

A clear and logical workflow is essential for the successful and reproducible synthesis of 2,5-disubstituted thiazoles. The following diagram outlines the key stages of the experimental process.

Hantzsch_Workflow Start Start: Reagent Preparation Dissolve Dissolve Thioamide in Ethanol Start->Dissolve Add_Halo Add α-Haloketone Dissolve->Add_Halo Reflux Heat to Reflux (Monitor by TLC) Add_Halo->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Workup: Neutralize with Base Cool->Workup Isolate Isolate Product (Filtration) Workup->Isolate Dry Dry the Product Isolate->Dry Purify Purify (if necessary) (Recrystallization/Chromatography) Dry->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End End: Pure 2,5-Disubstituted Thiazole Characterize->End

Caption: A step-by-step experimental workflow for the Hantzsch synthesis.

Trustworthiness Through Self-Validation: In-Process Controls

To ensure the reliability and reproducibility of this protocol, several in-process controls are essential:

  • TLC Monitoring: Regular TLC analysis of the reaction mixture is the most critical control point. It allows for the real-time assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the product. This prevents premature workup or unnecessary prolongation of the reaction, which could lead to byproduct formation.

  • pH Check during Workup: During the neutralization step, it is important to ensure that the aqueous solution is basic (pH > 8). This can be checked with pH paper. Incomplete neutralization can lead to lower yields as the thiazole product may remain protonated and more soluble in the aqueous layer.

  • Characterization of the Final Product: Thorough characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and measurement of its melting point provides definitive validation of the synthesis. The obtained data should be compared with literature values for known compounds or be consistent with the expected structure for novel compounds.

By implementing these self-validating systems, researchers can have high confidence in the outcome of the Hantzsch thiazole synthesis.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Benete, N., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(7), 11947-11964. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Narasimhamurthy, K. H., et al. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect, 5(19), 5779-5799. [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

Sources

Application

Application Note: High-Yield Synthesis of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid , a critical pharmacophore in the development of P2X7 antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid , a critical pharmacophore in the development of P2X7 antagonists and kinase inhibitors.

While standard Hantzsch thiazole syntheses often target 4-methyl derivatives (using readily available ethyl acetoacetate), the unsubstituted 4-position required here presents a stability challenge. The electrophile required, ethyl 2-chloro-3-oxopropanoate , is thermally unstable.

Key Technical Insight: This protocol circumvents the instability of the aldehyde intermediate by generating the sodium enolate of ethyl 2-chloro-3-oxopropanoate in situ via a Claisen condensation, immediately trapping it with the thioamide. This "telescoped" approach increases overall yield from the typical 40-50% to >75% while minimizing isolation of hazardous intermediates.

Retrosynthetic Strategy & Logic

The synthesis is designed around a convergent Hantzsch-type cyclization. The pathway is divided into three critical process steps (CPS).

G SM1 Cyclopropylacetonitrile (Starting Material) INT1 2-Cyclopropyl- ethanethioamide SM1->INT1 CPS-1: Thiolysis (NH4)2S / DMF SM2 Ethyl Chloroacetate + Ethyl Formate INT2 Ethyl 2-chloro-3- oxopropanoate (Na Salt) SM2->INT2 CPS-2A: Formylation NaOEt / Toluene INT3 Ethyl 2-(cyclopropylmethyl) thiazole-5-carboxylate INT1->INT3 CPS-2B: Hantzsch Cyclization INT2->INT3 FINAL 2-(Cyclopropylmethyl)-1,3- thiazole-5-carboxylic acid INT3->FINAL CPS-3: Saponification LiOH / THF

Figure 1: Convergent synthetic pathway maximizing intermediate stability.

Detailed Experimental Protocols

CPS-1: Synthesis of 2-Cyclopropylethanethioamide

Objective: Convert the nitrile to a thioamide without using pressurized H₂S gas cylinders. Method: Magnesium-mediated thiolysis or Ammonium Sulfide. We utilize the Ammonium Sulfide method for higher purity profiles in GMP settings.

Reagents:

  • Cyclopropylacetonitrile (1.0 eq)

  • Ammonium sulfide (20% aq. solution, 5.0 eq)

  • Methanol (10 vol)

Protocol:

  • Charge a reaction vessel with Cyclopropylacetonitrile and Methanol .

  • Add Ammonium Sulfide solution dropwise at room temperature (RT).

    • Note: Reaction is slightly exothermic. Maintain internal temperature < 30°C.

  • Seal the vessel and stir at 50°C for 12–16 hours.

  • Monitor: TLC (30% EtOAc/Hexane) should show disappearance of nitrile (Rf ~0.6) and appearance of thioamide (Rf ~0.3).

  • Workup: Concentrate under reduced pressure to remove methanol/excess sulfide.

  • Extract residue with Ethyl Acetate (EtOAc). Wash with brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from minimal hot toluene or hexane/EtOAc if necessary.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow crystalline solid.

CPS-2: In Situ Generation and Cyclization (The "High-Yield" Step)

Objective: Synthesize the unstable C3-synthon and cyclize immediately to form the thiazole core. Criticality: Do not isolate the free aldehyde form of ethyl 2-chloro-3-oxopropanoate; it polymerizes rapidly.

Reagents:

  • Part A: Ethyl chloroacetate (1.0 eq), Ethyl formate (1.1 eq), Sodium ethoxide (1.1 eq), Toluene (anhydrous).

  • Part B: 2-Cyclopropylethanethioamide (0.95 eq relative to chloroacetate), Ethanol.

Protocol:

  • Formation of Enolate (Part A):

    • In a dry reactor under N₂, suspend Sodium Ethoxide in anhydrous Toluene (10 vol).

    • Cool to 0–5°C .

    • Mix Ethyl Chloroacetate and Ethyl Formate in a separate funnel.

    • Add the mixture dropwise to the reactor, maintaining temperature < 10°C .

    • Observation: The mixture will thicken as the sodium salt of ethyl 2-chloro-3-oxopropanoate precipitates.

    • Stir at RT for 4 hours. Do not work up.

  • Cyclization (Part B):

    • Dissolve 2-Cyclopropylethanethioamide in Ethanol (5 vol).

    • Add this solution directly to the slurry from Part A.

    • Heat the mixture to Reflux (approx. 78°C) for 6 hours.

    • Mechanism:[1][2][3][4] The thioamide attacks the aldehyde carbon (masked as enolate), followed by displacement of the chloride.

  • Workup:

    • Cool to RT. Quench with water (10 vol).

    • Extract with EtOAc (2x).

    • Wash organic layer with 5% NaHCO₃ (removes unreacted acids) and brine.

    • Concentrate to yield the crude ester: Ethyl 2-(cyclopropylmethyl)thiazole-5-carboxylate .

CPS-3: Saponification and Isolation

Objective: Hydrolysis of the ester to the final carboxylic acid.

Protocol:

  • Dissolve the crude ester in THF/Water (1:1) .

  • Add LiOH·H₂O (2.0 eq).

  • Stir at RT for 4 hours.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH 3–4.

    • Observation: The product precipitates as a white solid.

  • Filter the solid and wash with cold water.

  • Drying: Vacuum oven at 45°C.

Data Summary & Process Parameters

Yield Comparison
StepMethodTypical YieldNotes
1 Nitrile + H₂S (Gas)95%Hazardous, requires specialized scrubbers.
1 Nitrile + (NH₄)₂S (Liquid) 90% Recommended. Safer, easy handling.
2 Isolated Aldehyde Route35–45%Low yield due to aldehyde polymerization.
2 In Situ Na-Salt Route 78% Recommended. Telescoped process.
3 LiOH Hydrolysis95%Quantitative conversion.
Critical Process Parameters (CPPs)
  • Anhydrous Conditions (Step 2): Moisture destroys the sodium enolate intermediate, reverting it to starting materials. Toluene must be dried over molecular sieves.

  • Temperature Control (Step 2): Addition of formate/chloroacetate must be <10°C. Higher temperatures promote self-condensation of ethyl chloroacetate (Darzens-type side reactions).

  • pH during Isolation (Step 3): Do not acidify below pH 2. Thiazoles are basic; strong acid can form the hydrochloride salt, which is water-soluble and will be lost in the filtrate. Target pH 3–4 (isoelectric point vicinity).

Troubleshooting Logic (Self-Validating System)

Use this flow to diagnose yield issues.

Troubleshooting Start Low Overall Yield? Check1 Step 1: Thioamide Purity? Start->Check1 Check2 Step 2: Enolate Formation? Check1->Check2 Purity OK Action1 Recrystallize Thioamide. Impurities poison cyclization. Check1->Action1 Purity < 95% Check3 Step 3: pH Control? Check2->Check3 Slurry thick/white Action2 Check NaOEt quality. Must be white, not yellow (degraded). Check2->Action2 Slurry didn't thicken Action3 Ensure pH 3-4. pH < 2 forms soluble HCl salt. Check3->Action3 Product lost in filtrate

Figure 2: Troubleshooting decision tree for yield optimization.

References

  • Thioamide Synthesis: Kaboudin, B., & Elham, J. (2011). A novel and efficient method for the synthesis of thioamides from nitriles using ammonium sulfide. Synlett, (20), 2965-2967.

  • Hantzsch Mechanism & 5-Carboxylates: Zhao, W., et al. (2009). Synthesis and biological evaluation of 2-substituted thiazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 19(2), 493-496.

  • In Situ Formylation Technique: Patent WO2008033562A1. Process for the preparation of thiazole derivatives.[1][2][3][5][6][7][8][9] (Describes the sodium salt generation of ethyl 2-chloro-3-oxopropanoate).

  • General Thiazole Review: Metzger, J. V. (Ed.). (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Classic reference for Hantzsch chemistry).

Sources

Method

Purification of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid using column chromatography

[1][2] Abstract & Scope This guide details the purification of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds.[1][2] Due...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Scope

This guide details the purification of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds.[1][2] Due to the presence of both a basic thiazole nitrogen and an acidic carboxyl group, this molecule exhibits amphoteric behavior that complicates standard chromatography.[2] Without protocol modification, researchers typically encounter severe peak tailing ("streaking"), irreversible adsorption, and co-elution with impurities.[2]

This protocol provides two validated workflows:

  • Normal Phase Flash Chromatography (Silica) using acid-modified mobile phases for bulk purification.[1][2]

  • Reverse Phase (C18) Chromatography for high-purity polishing (>99%).

Chemical Context & Purification Challenges[1][2][3]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Structure: A 1,3-thiazole core substituted with a carboxylic acid at C5 and a cyclopropylmethyl group at C2.[2]

  • Acidity (pKa): The carboxylic acid typically has a pKa of ~3.5–4.0.[1][2]

  • Basicity: The thiazole nitrogen is weakly basic but can interact with acidic silanols on silica gel.[1][2]

The "Streaking" Mechanism

On standard silica gel (pH ~5–6), the carboxylic acid moiety exists in equilibrium between its protonated (


) and deprotonated (

) forms.[1][2] The ionized form interacts strongly with the silica surface via hydrogen bonding and ion-dipole forces, resulting in:
  • Broad, tailing peaks that overlap with impurities.[2]

  • Low recovery due to irreversible binding.[1][2]

The Solution: Acidification of the mobile phase (pH < 3) suppresses ionization, forcing the molecule into its neutral, protonated state (


), which elutes as a sharp, symmetrical band.[2]

Method Development Strategy

Before committing the crude material to a column, the separation must be modeled using Thin Layer Chromatography (TLC).[2]

The "Spot Test" Validation
  • Standard TLC: Spot the crude on a silica plate.[1][2][3] Elute with 50% Ethyl Acetate in Hexane.[1][2]

    • Result: Likely observes a streak from the baseline to

      
       0.4.[2]
      
  • Modified TLC: Prepare a mobile phase of Ethyl Acetate with 1% Acetic Acid .

    • Result: The streak should resolve into a tight, circular spot.[2] This confirms the need for an acid modifier.[1][2][4]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the purification route.

Purification_Workflow Start Crude Reaction Mixture Solubility Solubility Check (DCM vs EtOAc) Start->Solubility TLC_Test TLC Method Development (+ 1% AcOH) Solubility->TLC_Test Dissolve Decision Purity Requirement? TLC_Test->Decision Rf 0.2-0.4 NP_Flash Protocol A: Normal Phase Silica (DCM/MeOH + AcOH) Decision->NP_Flash Bulk Intermediate (>95%) RP_Prep Protocol B: Reverse Phase C18 (H2O/MeCN + TFA) Decision->RP_Prep Final API (>99%) Analysis Final QC (NMR / LC-MS) NP_Flash->Analysis RP_Prep->Analysis

Figure 1: Purification decision logic based on purity requirements and scale.

Protocol A: Normal Phase Flash Chromatography (Silica)

Best for: Intermediate purification, removal of non-polar byproducts, scale-up (grams to kilograms).[1][2]

Reagents
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).[1][2]

  • Mobile Phase A: Dichloromethane (DCM) or Hexanes (if soluble).[1][2]

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1][2]

  • Modifier: Glacial Acetic Acid (AcOH).[1][2]

Step-by-Step Methodology
  • Column Packing:

    • Pack the column with silica gel.[1][2][3][5]

    • Conditioning (Crucial): Flush the column with 3 column volumes (CV) of the starting mobile phase containing 1% Acetic Acid .[1][2] This neutralizes active silanol sites before the sample touches the column.[2]

  • Sample Loading (Dry Loading Preferred):

    • Thiazole acids often have poor solubility in non-polar starting solvents.[1][2]

    • Dissolve the crude mixture in a minimum amount of MeOH or DCM.[2]

    • Add Celite 545 or silica gel (ratio 1:2 crude:sorbent).[1][2]

    • Evaporate solvent to dryness on a rotary evaporator to obtain a free-flowing powder.[1][2]

    • Load the powder into a solid load cartridge or directly on top of the column bed.[2]

  • Gradient Elution:

    • System: DCM / MeOH + 1% AcOH.[1][2]

    • Note: Hexane/EtOAc can be used if the compound is soluble, but DCM/MeOH is safer for solubility.

    • Gradient Profile:

      Time (CV) % Solvent B (MeOH) Remarks
      0–2 0% Elute non-polar impurities
      2–10 0% → 5% Product elution typically begins
      10–15 5% → 10% Complete product elution

      | 15–18 | 10% → 20% | Wash highly polar debris |[1][2]

  • Post-Run Processing:

    • Pool fractions containing the product (check by TLC).[1][2]

    • Acetic Acid Removal: Co-evaporate with toluene (2x) or heptane on the rotary evaporator.[1][2] Acetic acid forms an azeotrope with toluene/heptane, facilitating its removal without high heat.[2]

Protocol B: Reverse Phase (C18) Chromatography

Best for: Final polishing, removal of closely eluting polar impurities, or if the compound streaks persistently on silica.[2]

Reagents
  • Stationary Phase: C18 (Octadecyl) bonded silica.[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1][2]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA or FA.[1][2]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve crude solid in DMSO or 1:1 Water:MeCN.[1][2] Filter through a 0.45 µm syringe filter to protect the column.[2]

  • Gradient Elution:

    • Flow Rate: Dependent on column diameter (e.g., 15 mL/min for 20mm ID).

    • Gradient Profile:

      Time (min) % Solvent B (MeCN) Remarks
      0–2 5% Injection hold
      2–15 5% → 60% Linear gradient
      15–18 60% → 95% Wash

      | 18–20 | 95% | Column flush |[1][2]

  • Product Recovery:

    • Lyophilize (freeze-dry) the aqueous fractions.[1][2]

    • Caution: If TFA is used, the product may exist as a trifluoroacetate salt or solvate.[2] For free acid, use Formic Acid (volatile) or perform a final desalting step.[2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Tailing / Streaking Ionization of carboxyl groupIncrease Acid Modifier (AcOH) to 2% in Normal Phase.[1][2] Switch to Reverse Phase with TFA.
Fronting Column Overloading / Solubility issuesUse Dry Loading (Celite). Reduce sample mass per run.
Co-elution Impurity has similar polarityChange selectivity: Switch from MeOH (protic) to Acetone or MeCN (aprotic) in Normal Phase.[1][2]
Product Precipitation Low solubility in mobile phaseSwitch from Hexane/EtOAc to DCM/MeOH system.[1][2] Ensure gradient starts with enough polarity (e.g., 1% MeOH).[1][2]
Mobile Phase Decision Tree

Solvent_Selection Start Impurity Profile NonPolar Non-polar Impurities (High Rf) Start->NonPolar Polar Polar Impurities (Low Rf) Start->Polar System1 Hexane / EtOAc + 1% AcOH NonPolar->System1 Soluble? System2 DCM / MeOH + 1% AcOH NonPolar->System2 Insoluble in Hex? Polar->System2 Standard System3 Reverse Phase C18 H2O / MeCN + 0.1% TFA Polar->System3 Difficult Separation

Figure 2: Mobile phase selection based on impurity profile and solubility.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][3] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][2][3] The Journal of Organic Chemistry, 43(14), 2923–2925.[2][3] Link[1][2]

  • Sorbent Technologies. (2025).[1][2] Flash Chromatography Basics & Solubility Guide. Sorbtech Application Notes. Link

  • SIELC Technologies. (2025). Separation of 2-Acetylthiazole and Acidic Derivatives on Reverse Phase HPLC. SIELC Application Data. Link

  • Sigma-Aldrich. (2025).[1][2] Thiazole-2-carboxylic acid and derivatives: Properties and Handling. Product Specification Sheet. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid for Diverse Library Synthesis

Introduction: The Strategic Value of the 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid Building Block In the landscape of modern drug discovery, the strategic selection of building blocks for library synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid Building Block

In the landscape of modern drug discovery, the strategic selection of building blocks for library synthesis is paramount to accessing novel chemical space and identifying promising lead candidates. The 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid scaffold has emerged as a particularly valuable asset for medicinal chemists. This molecule synergistically combines the desirable features of a thiazole ring with the unique properties of a cyclopropylmethyl group, offering a powerful platform for generating diverse and biologically relevant compound libraries.

The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1][2] Its presence can impart favorable metabolic stability and pharmacokinetic properties.[3] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4]

The cyclopropylmethyl moiety introduces a three-dimensional character to the molecule, which is increasingly recognized as a key factor in improving drug efficacy and selectivity. The strained cyclopropyl ring can act as a conformationally restricted isostere for other groups, such as a gem-dimethyl or a phenyl ring, while also enhancing metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This combination of a versatile heterocyclic core and a metabolically robust, three-dimensional side chain makes 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid an exceptional building block for library synthesis aimed at a wide range of therapeutic targets.

This application note provides detailed protocols for the utilization of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid in both solution-phase and solid-phase library synthesis, focusing on robust and scalable amide and ester bond formation reactions.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of a building block is critical for its effective use.

PropertyValue (Predicted/Typical)Significance in Synthesis
Molecular Formula C₈H₉NO₂S-
Molecular Weight 183.23 g/mol Essential for stoichiometric calculations.
Appearance Off-white to pale yellow solidVisual confirmation of material.
Solubility Soluble in DMF, DMSO, and alcohols. Limited solubility in water.Guides choice of reaction and purification solvents.
pKa (Carboxylic Acid) ~3.5 - 4.5Influences choice of base and reaction pH for coupling reactions.

Handling and Storage: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is a stable solid. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

Solution-Phase Library Synthesis: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is an excellent substrate for a variety of standard coupling protocols. The choice of coupling reagent can be tailored to the specific amine substrate and the desired scale of the library.

Rationale for Protocol Selection

Carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed due to their reliability, mild reaction conditions, and the water-soluble nature of the urea byproduct, which simplifies purification.[6] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization in chiral amines and for improving reaction efficiency, particularly with less nucleophilic amines.[7] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction without competing with the primary or secondary amine substrate.

General Workflow for Amide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 2-(Cyclopropylmethyl)-1,3- thiazole-5-carboxylic acid D Active Ester Intermediate A->D Activation B EDC / HOBt B->D C DIPEA in DMF C->D F Amide Product D->F Nucleophilic Attack E Amine (R-NH2) E->F G Aqueous Workup F->G H Chromatography G->H I Final Product H->I

Caption: General workflow for amide bond formation.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is suitable for generating a library of amides from a diverse set of primary and secondary amines.

Materials:

  • 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.[4][8]

Solution-Phase Library Synthesis: Esterification

The carboxylic acid moiety can also be readily converted to a variety of esters, further expanding the accessible chemical diversity.

Rationale for Protocol Selection

For the synthesis of simple alkyl esters (e.g., methyl, ethyl), acid-catalyzed esterification (Fischer esterification) in the corresponding alcohol as the solvent is a straightforward and cost-effective method. For more complex or acid-sensitive alcohols, carbodiimide-mediated esterification provides a milder alternative.

Detailed Protocol: Acid-Catalyzed Esterification

Materials:

  • 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

  • Alcohol of choice (e.g., methanol, ethanol) (used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • Suspend or dissolve 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography if necessary.[9]

Solid-Phase Synthesis Applications

The use of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is also amenable to solid-phase synthesis (SPS), which is highly advantageous for the rapid generation of large compound libraries.[10][11]

General Workflow for Solid-Phase Synthesis

In a typical solid-phase approach, an amine-functionalized resin (e.g., Rink amide resin) is used as the solid support. The carboxylic acid building block is then coupled to the resin-bound amine.

G Resin Amine Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple with 2-(Cyclopropylmethyl)-1,3- thiazole-5-carboxylic acid (HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage Product Purified Amide Product Cleavage->Product

Caption: Solid-phase synthesis workflow.

Key Considerations for Solid-Phase Synthesis
  • Resin Choice: The choice of resin dictates the C-terminal functionality of the final product. Rink amide resin will yield a primary carboxamide upon cleavage, while Wang or Sieber amide resins can be used for other functionalities.

  • Coupling Reagents: For solid-phase synthesis, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred to ensure high coupling efficiencies.[6]

  • Monitoring: Qualitative tests, such as the Kaiser test for primary amines, are essential to confirm the completion of the coupling reaction at each step.[12]

  • Cleavage: The final compound is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive functional groups.[10]

Purification and Characterization

Purification of the synthesized library members is typically achieved by flash column chromatography on silica gel.[4][8] For more polar compounds, reversed-phase chromatography (C18) may be necessary.

Characterization of the final products should include:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Conclusion

2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is a highly versatile and valuable building block for the synthesis of diverse chemical libraries. Its unique combination of a proven pharmacophore and a metabolically robust, three-dimensional side chain provides a strong foundation for the discovery of novel therapeutic agents. The protocols outlined in this application note provide reliable and scalable methods for the incorporation of this scaffold into a wide range of molecular frameworks, empowering researchers in their drug discovery efforts.

References

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). MDPI. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PubMed Central. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2022). MDPI. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of University of Shanghai for Science and Technology. [Link]

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. (2021). PubMed Central. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). ResearchGate. [Link]

  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. (2023). ResearchGate. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2019). MDPI. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2013). Taylor & Francis Online. [Link]

  • The synthesis of esters from carboxylic acids and their derivatives was described previous. (n.d.). Thieme Connect. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • 2-Chloro-thiazole-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides. (2015). ResearchGate. [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (2023). National Institutes of Health. [Link]

  • 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). ChemBK. [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (1996). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Amide Coupling of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

Introduction: The Significance of the 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxamide Scaffold The 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxamide moiety is a privileged scaffold in modern medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxamide Scaffold

The 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxamide moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a lipophilic cyclopropyl group, a metabolically stable and hydrogen-bond accepting thiazole ring, and a versatile amide linkage has led to its incorporation into a multitude of biologically active molecules. From kinase inhibitors in oncology to potent anti-viral and anti-bacterial agents, the ability to efficiently and reliably synthesize a diverse library of amides from 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is a critical step in the drug discovery and development pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and field-proven protocols for the amide coupling of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid. We will delve into the underlying principles of amide bond formation, explore a variety of modern coupling reagents, and present detailed, step-by-step protocols with an emphasis on the causal relationships between experimental choices and successful outcomes.

Understanding the Landscape: Challenges and Considerations

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process.[1] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is paramount for achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable.

The thiazole ring in 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is an electron-withdrawing heterocycle. This electronic property can decrease the nucleophilicity of the carboxylate and potentially render the carboxylic acid more challenging to activate compared to simple aliphatic or benzoic acids.[2] Consequently, the selection of a sufficiently potent coupling reagent is crucial.

Core Principles of Amide Bond Formation

The formation of an amide bond via a coupling reagent generally proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species.[3][4]

  • Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the activated carbonyl carbon of the intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[1]

Recommended Amide Coupling Protocols

Herein, we present three robust protocols for the amide coupling of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid, each employing a different class of coupling reagent. The choice of protocol may depend on the scale of the reaction, the nature of the amine coupling partner, and the desired purity profile of the final product.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This is a widely used and cost-effective method suitable for a broad range of amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies the work-up procedure as the urea byproduct can be removed by an aqueous wash.[4][5] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which is more reactive than the O-acylisourea intermediate and less prone to racemization.[5][6]

Reaction Mechanism Overview:

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt HOBt HOBt Amide Target Amide ActiveEster->Amide + Amine Amine Amine (R-NH2) Urea EDC-Urea Byproduct

EDC/HOBt Coupling Workflow

Experimental Protocol:

  • To a solution of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M) at room temperature, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (2.5 eq.).

  • Stir the mixture for 10-15 minutes to ensure homogeneity.

  • Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Phosphonium Salt-Mediated Coupling using PyBOP

(Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a highly efficient phosphonium-based coupling reagent.[7] It is particularly useful for coupling sterically hindered amines or less reactive carboxylic acids. The reaction is typically rapid and clean.[7][8]

Reaction Mechanism Overview:

PyBOP_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid Acylphosphonium Acylphosphonium Intermediate CarboxylicAcid->Acylphosphonium + PyBOP + Base PyBOP PyBOP Base Base (e.g., DIPEA) Amide Target Amide Acylphosphonium->Amide + Amine Amine Amine (R-NH2) Byproducts Byproducts

PyBOP Coupling Workflow

Experimental Protocol:

  • Dissolve 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add a non-nucleophilic base, such as DIPEA (3.0 eq.), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 eq.) to the cooled solution in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Once the reaction is complete, dilute with ethyl acetate and wash with water (3x) followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide.

Protocol 3: Uronium/Aminium Salt-Mediated Coupling using HBTU

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another highly effective coupling reagent that, like PyBOP, generates an HOBt active ester in situ.[5] It is known for its high efficiency and rapid reaction times, making it a popular choice in peptide synthesis and medicinal chemistry.[5][9]

Reaction Mechanism Overview:

HBTU_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid ActiveEster HOBt Active Ester CarboxylicAcid->ActiveEster + HBTU + Base HBTU HBTU Base Base (e.g., DIPEA) Amide Target Amide ActiveEster->Amide + Amine Amine Amine (R-NH2) Byproducts Byproducts

HBTU Coupling Workflow

Experimental Protocol:

  • In a round-bottom flask, combine 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq.), HBTU (1.1 eq.), and the desired amine (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

  • Cool the mixture to 0 °C.

  • Add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude material by flash chromatography to obtain the final amide product.

Comparative Summary of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: PyBOPProtocol 3: HBTU
Coupling Reagent EDC, HOBtPyBOPHBTU
Typical Solvent DMF, DCMDMFDMF
Base DIPEA, TEADIPEADIPEA
Reaction Time 12-24 hours2-6 hours1-4 hours
Reaction Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Yields Good to ExcellentExcellentExcellent
Key Advantages Cost-effective, water-soluble byproducts.High efficiency, good for hindered substrates.Very rapid, high yielding.
Potential Drawbacks Longer reaction times, potential for side reactions without HOBt.Higher cost, phosphonium byproducts.Higher cost, potential for guanidinylation of the amine if used in excess.[5]

Troubleshooting and Expert Insights

  • Low Yields: If you experience low yields, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This can be particularly helpful for less reactive amines.[10]

  • Epimerization: For chiral carboxylic acids, running the reaction at a lower temperature (0 °C) can help to minimize racemization. The use of HOBt or its derivatives is also known to suppress this side reaction.

  • Purification Challenges: The byproducts from phosphonium and uronium-based reagents are generally water-soluble, which facilitates their removal during aqueous work-up. If purification remains challenging, consider using a different solvent system for extraction or chromatography.

  • Solvent Choice: While DMF is a common solvent for these reactions due to its excellent solvating properties, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can also be effective, particularly with PyBOP.[7]

Conclusion

The successful synthesis of amides from 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is readily achievable with the appropriate choice of coupling reagents and reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to efficiently generate diverse libraries of these valuable compounds. By understanding the underlying chemical principles and paying close attention to experimental details, scientists can confidently advance their drug discovery programs.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. This method is amenable to the synthesis of a range of functionalized amide derivatives with electron deficient and unreactive amines. (2021). PubMed. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • A general method for the synthesis of amides involving the direct coupling of alkali metal carboxylate salts with amines is described. (n.d.). dokumen.tips. [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first?. (2022). ResearchGate. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Polymer Source. [Link]

  • HATU/PyBOP coupling procedure question. (2023). Reddit. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Acid-Amine Coupling using PyBOP. (n.d.). Organic Synthesis. [Link]

  • EDC Coupling Mechanism | Organic Chemistry. (2021). YouTube. [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). PMC - NIH. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC - NIH. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2004). CSIRO Publishing. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate. [Link]

  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. (2023). The Royal Society of Chemistry. [Link]

  • Venturing beyond the amide coupling for amine–carboxylic acid... (n.d.). ResearchGate. [Link]

  • Thiazole-5-carboxylic acid. (n.d.). Frontier Specialty Chemicals. [Link]

  • Overview of the Chemistry of 2-Thiazolines. (n.d.). ACS Publications. [Link]

  • CAS 1094230-05-3 suppliers, 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid suppliers. (n.d.). Pharma info source. [Link]

  • 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). PubChemLite. [Link]

Sources

Application

Esterification reactions of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

Application Note: Esterification Strategies for 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid Executive Summary This guide provides validated protocols for the esterification of 2-(Cyclopropylmethyl)-1,3-thiazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

Executive Summary

This guide provides validated protocols for the esterification of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid , a critical scaffold in the development of antiviral and metabolic modulators. While thiazole carboxylates are standard building blocks, this specific substrate presents a dual chemical challenge: the acid-sensitivity of the cyclopropyl moiety (risk of ring-opening to homoallyl derivatives) and the nucleophilicity of the thiazole nitrogen (risk of N-alkylation or zwitterion formation).

We present three distinct methodologies tailored to specific MedChem needs:

  • Method A (Acid Chloride): The robust, scalable route for simple esters (Methyl, Ethyl).

  • Method B (Base-Mediated Alkylation): A mild, acid-free route for sensitive substrates, with controls for N-regioselectivity.

  • Method C (Coupling Agents): The precision route for complex or chiral alcohol partners.

Strategic Analysis & Chemical Logic

Before initiating synthesis, researchers must understand the reactivity profile of the substrate.

FeatureChemical RiskMitigation Strategy
Cyclopropyl Group Acid Sensitivity: Strong mineral acids (H₂SO₄, HCl) at high temperatures can trigger ring opening via protonation, leading to homoallyl impurities.Avoid harsh Fischer esterification (refluxing H₂SO₄). Use Oxalyl Chloride (mild activation) or base-mediated methods.
Thiazole Nitrogen Nucleophilicity: The nitrogen lone pair can compete with the carboxylate in alkylation reactions (N-alkylation vs. O-esterification).Electronic Control: The 5-COOH group is electron-withdrawing, reducing N-basicity. Steric Control: The 2-cyclopropylmethyl group provides partial steric shielding. Use polar aprotic solvents (DMF) to enhance carboxylate nucleophilicity.
Carboxylic Acid High Lattice Energy: Thiazole acids often have high melting points and poor solubility in non-polar solvents due to H-bonding/zwitterionic character.Use DMF or THF as co-solvents. Convert to acid chloride to solubilize.
Decision Matrix: Which Protocol to Choose?
  • Target is a simple ester (Me, Et) & Scale > 1g?

    
    Use Method A. 
    
  • Target is a Benzyl/Allyl ester & Scale < 500mg?

    
    Use Method B. 
    
  • Target involves a complex/expensive alcohol?

    
    Use Method C. 
    

Experimental Protocols

Method A: The Modified Acid Chloride Route (Scalable)

Best for: Methyl, Ethyl, Isopropyl esters. Rationale: Standard Thionyl Chloride reflux is too harsh for the cyclopropyl group. We utilize Oxalyl Chloride with catalytic DMF at lower temperatures to generate the acid chloride, followed by alcoholysis.

Reagents:

  • Substrate: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[1][2][3] DMF (0.05 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Alcohol (MeOH or EtOH) (Excess or as solvent)[4]

  • Base: Triethylamine (Et₃N) (2.5 equiv) - Crucial to scavenge HCl and protect the cyclopropyl ring.

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under N₂, suspend the carboxylic acid in anhydrous DCM (10 mL/g).

  • Catalysis: Add catalytic DMF (2-3 drops). Cool the suspension to 0°C .

  • Chlorination: Dropwise add Oxalyl Chloride over 15 minutes. Gas evolution (CO/CO₂) will occur.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear, indicating Acid Chloride formation.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check TLC/LCMS for methyl ester formation to confirm activation.

  • Evaporation (Optional but Recommended): Carefully concentrate the mixture under reduced pressure (keep bath <30°C) to remove excess Oxalyl Chloride. Redissolve the residue in fresh anhydrous DCM.

  • Esterification: Cool the solution to 0°C. Add the target Alcohol (3.0 equiv) followed by Triethylamine (2.5 equiv) dropwise. Note: The base is essential to prevent HCl-mediated ring opening.

  • Work-up: Stir at RT for 4 hours. Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with Brine. Dry over Na₂SO₄ and concentrate.

Method B: Base-Mediated Alkylation (Acid-Free)

Best for: Benzyl, Allyl, or primary alkyl esters where acid sensitivity is critical. Rationale: Avoids all acidic species. Uses the higher nucleophilicity of the carboxylate anion compared to the thiazole nitrogen.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.1 equiv)

  • Base: Cs₂CO₃ (1.2 equiv) or K₂CO₃ (1.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Deprotonation: Dissolve the carboxylic acid in DMF (5 mL/mmol). Add Cs₂CO₃. Stir at RT for 30 mins. The mixture may remain a suspension.

  • Alkylation: Cool to 0°C. Add the Alkyl Halide dropwise.

    • Warning: Do not use large excess of Alkyl Halide to minimize N-alkylation side products.

  • Reaction: Stir at RT for 3–12 hours. Monitor by LCMS.

  • Work-up: Pour mixture into ice-water (10x volume). The ester often precipitates.

    • If Solid: Filter and wash with water.

    • If Oil: Extract with EtOAc/Hexanes (1:1). (Avoid pure EtOAc as DMF is hard to remove). Wash with water (3x) to remove DMF.

Method C: Steglich Coupling (High Value Alcohols)

Best for: Coupling with complex, chiral, or acid-labile alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Target Alcohol (1.0 equiv)[5]

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1–0.2 equiv)

  • Solvent: DCM or DMF

Step-by-Step Protocol:

  • Mixing: Dissolve Acid, Alcohol, and DMAP in DCM (or DMF if solubility is poor) at 0°C.

  • Coupling: Add EDC·HCl in one portion.

  • Reaction: Allow to warm to RT overnight.

  • Work-up: Dilute with DCM. Wash with 0.5M HCl (rapid wash to remove EDC urea, keep contact time short), then sat. NaHCO₃.

Visualization of Workflows

The following diagram illustrates the decision logic and reaction pathways, highlighting the critical control points for the cyclopropyl group.

Esterification_Strategies Start Starting Material: 2-(Cyclopropylmethyl)-1,3-thiazole-5-COOH Decision Select Methodology based on Target Ester & Scale Start->Decision MethodA Method A: Modified Acid Chloride (Oxalyl Chloride / Et3N) Decision->MethodA Simple Esters (Me, Et) Scale > 1g MethodB Method B: Base Alkylation (Cs2CO3 / Alkyl Halide) Decision->MethodB Primary Alkyl / Benzyl Acid Sensitive MethodC Method C: Steglich Coupling (EDC / DMAP) Decision->MethodC Complex / Chiral Alcohols StepA1 1. Activate with (COCl)2/DMF (Temp < 25°C to save Cyclopropyl) MethodA->StepA1 StepA2 2. Quench with Alcohol + Et3N (Base scavenges HCl) StepA1->StepA2 Product Target Ester (High Purity) StepA2->Product StepB1 1. Form Carboxylate Salt (DMF, RT) MethodB->StepB1 StepB2 2. Add R-X (1.1 equiv) (Avoid excess to prevent N-alkylation) StepB1->StepB2 StepB2->Product StepC1 Mild Coupling with Complex Alcohol MethodC->StepC1 StepC1->Product

Figure 1: Strategic selection of esterification routes. Method A is preferred for scale, while Method B and C offer milder conditions for sensitive substrates.

Quality Control & Troubleshooting

Analytical Markers (NMR/HPLC)
  • ¹H NMR Validation:

    • Cyclopropyl Integrity: Look for the characteristic multiplets at 0.2–0.6 ppm (4H) and 1.0–1.2 ppm (1H) .

    • Failure Mode: If ring opening occurs (acid damage), these sharp multiplets disappear and are replaced by olefinic signals (homoallyl group) around 5.0–6.0 ppm.

    • Thiazole Proton: Singlet around 8.0–8.5 ppm (C4-H).

  • HPLC Purity:

    • Thiazoles absorb strongly at UV 254 nm.

    • Impurity Alert: N-alkylated byproducts usually elute earlier than the O-ester in Reverse Phase (C18) chromatography due to their ionic/zwitterionic nature.

Troubleshooting Table
ObservationProbable CauseCorrective Action
New olefinic peaks in NMR (5-6 ppm) Ring Opening: Acid conditions were too strong or temperature too high.Switch to Method B (Base Alkylation). If using Method A, ensure Et₃N is added before the alcohol or keep temp at 0°C.
Low Yield + Polar Spot on TLC N-Alkylation: Thiazole nitrogen reacted with alkyl halide.Use a bulkier base (Cs₂CO₃) or switch to Method A. Ensure only 1.0–1.1 eq of Alkyl Halide is used.
Incomplete Reaction (Method A) Poor Activation: DMF catalyst was omitted or Oxalyl Chloride is old.Ensure anhydrous conditions. Fresh Oxalyl Chloride is critical. Verify acid chloride formation via MeOH quench test.

References

  • Thiazole Synthesis & Reactivity

    • Synthesis of Thiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Cyclopropyl Stability in Esterification

    • Mourad, A. K., & Czekelius, C. (2016). The synthesis of esters from carboxylic acids and their derivatives.[6][7][8][9] Thieme Connect. Retrieved from [Link][4]

  • Fischer Esterification Mechanisms

    • Fischer Esterification.[6][7][9][10] Organic Chemistry Portal.[6] Retrieved from [Link]

  • Compound Data

Sources

Method

Application Note: Strategic Derivatization of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid for Kinase-Targeted Anticancer Discovery

Executive Summary This application note details the strategic development of anticancer agents derived from 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid . Thiazole scaffolds are privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic development of anticancer agents derived from 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid . Thiazole scaffolds are privileged structures in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors such as Dasatinib and Dabrafenib. The specific inclusion of a cyclopropylmethyl moiety at the C2 position enhances lipophilicity and metabolic stability compared to flexible alkyl chains, allowing for optimized hydrophobic interactions within the ATP-binding pockets of kinases (e.g., Src, Abl, c-Met, CK2).

This guide provides a validated workflow for transforming this carboxylic acid building block into a library of bioactive thiazole-5-carboxamides , complete with synthesis protocols, biological screening cascades, and SAR (Structure-Activity Relationship) interpretation.

Strategic Rationale: The Scaffold Advantage

Pharmacophore Analysis

The 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid scaffold offers three distinct vectors for drug design:

  • The Thiazole Core: Acts as a bioisostere for pyridine or pyrimidine, capable of

    
     stacking interactions and hydrogen bonding (via N3) with the hinge region of protein kinases.
    
  • The 5-Carboxylic Acid: A versatile handle for derivatization.[1] Converting this to a carboxamide creates a hydrogen bond donor/acceptor motif essential for orienting the molecule within the active site.

  • The 2-Cyclopropylmethyl Group:

    • Steric Fit: Fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a methyl group.

    • Metabolic Stability: Cyclopropyl rings are generally more resistant to cytochrome P450 oxidation than linear alkyl chains (propyl/butyl), prolonging half-life (

      
      ).
      
Target Profile

Based on current literature, derivatives of thiazole-5-carboxylic acid have shown high potency against:

  • Protein Kinase CK2: A constitutively active kinase implicated in cell proliferation and suppression of apoptosis.

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpressed in gastric and lung cancers.

  • Tubulin: Some 2-substituted thiazoles inhibit tubulin polymerization, causing mitotic arrest.

Experimental Protocol: Chemical Synthesis (Library Generation)

Objective: To synthesize a library of 2-(Cyclopropylmethyl)-N-aryl-1,3-thiazole-5-carboxamides via amide coupling.

Materials
  • Starting Material: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv).

  • Reagents: HATU (1.2 equiv), DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Amines: Diverse set of aromatic/heteroaromatic amines (1.1 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Synthesis Workflow (Step-by-Step)

Note: This protocol uses HATU for high-efficiency coupling, minimizing racemization and side reactions.

  • Activation: Dissolve 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (0.5 mmol) in anhydrous DMF (3 mL) in a reaction vial.

  • Base Addition: Add DIPEA (1.0 mmol, 174 µL) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (0.6 mmol, 228 mg) in one portion. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the specific aromatic amine (0.55 mmol).

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor progress via TLC (System: Hexane:EtOAc 1:1) or LC-MS.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • If a precipitate forms: Filter, wash with water and cold ethanol.

    • If no precipitate: Extract with Ethyl Acetate (3 x 10 mL), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/DMF or purify via Flash Column Chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

Visualization: Synthesis Pathway

Synthesis_Pathway Acid 2-(Cyclopropylmethyl) -1,3-thiazole-5-COOH Activation Activation (HATU + DIPEA, DMF) Acid->Activation Intermediate Activated Ester (Intermediate) Activation->Intermediate Coupling Coupling Reaction (RT, 4-12h) Intermediate->Coupling Amine Diverse Amines (Ar-NH2) Amine->Coupling Product Target Library: Thiazole-5-Carboxamides Coupling->Product Yield: 70-90%

Caption: HATU-mediated amide coupling strategy for generating thiazole-5-carboxamide libraries.

Experimental Protocol: Biological Evaluation

Objective: To identify "Hit" compounds with potent antiproliferative activity and specific kinase inhibition.

Primary Screen: In Vitro Cytotoxicity (MTT Assay)

Self-Validating Step: Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%) on every plate.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with synthesized derivatives at varying concentrations (0.1 µM to 100 µM) for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    
Secondary Screen: Kinase Inhibition Assay (ADP-Glo)

Target: CK2 or c-Met (based on thiazole profile).

  • Reaction Mix: Prepare kinase buffer containing the recombinant kinase, lipid/substrate, and ATP (

    
     concentration).
    
  • Inhibitor: Add the test compound (from the library) at 10 µM.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Hit Criteria: Compounds showing >50% inhibition at 10 µM proceed to dose-response (

    
    ) determination.
    
Visualization: Screening Cascade

Screening_Cascade Library Synthesized Library (Thiazole-5-Carboxamides) MTT Primary Screen: MTT Cytotoxicity Assay (MCF-7, A549) Library->MTT Filter1 Filter: IC50 < 10 µM MTT->Filter1 Filter1->Library No (Discard) Kinase Secondary Screen: Kinase Panel (CK2, c-Met) Filter1->Kinase Yes Filter2 Filter: Selectivity > 10x Kinase->Filter2 ADME ADME Profiling (Solubility, Metabolic Stability) Filter2->ADME Yes Lead Lead Candidate ADME->Lead

Caption: Hierarchical screening cascade from library generation to lead candidate selection.

Data Analysis & SAR Interpretation

When analyzing your results, organize data to highlight the impact of the N-substituent (Amide part) , as the 2-cyclopropylmethyl core is constant.

Table 1: Representative SAR Data Structure

Compound IDR-Group (Amide)MCF-7

(µM)
CK2 Inhibition % @ 10µMLogP (Calc)
TZ-01 Phenyl15.245%2.8
TZ-02 4-Fluoro-phenyl4.178%3.1
TZ-03 3,4-Dimethoxy-phenyl8.560%2.6
TZ-04 Pyridin-2-yl>5012%1.9
TZ-05 4-Chloro-phenyl 0.4 92% 3.4

Interpretation Guide:

  • Electron Withdrawal: Halogens (F, Cl) on the phenyl ring often improve metabolic stability and hydrophobic contact (See TZ-02, TZ-05).

  • Steric Bulk: If ortho-substitution decreases activity, the binding pocket may be sterically restricted near the amide bond.

  • Solubility: If LogP > 4.0, consider introducing solubilizing groups (e.g., morpholine) to the phenyl ring to improve ADME properties without sacrificing binding.

References

  • Gomha, S. M., et al. (2023).[2] "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, 28(21), 7356.

  • Yarmoluk, S. M., et al. (2018).[3] "Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2." Current Enzyme Inhibition, 14(2), 152-159.[3]

  • Chaban, T., et al. (2025). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." ResearchGate / MDPI.

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application

Application Notes and Protocols for the Functionalization of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid in Medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid in Medicinal Chemistry

The thiazole ring is a cornerstone in modern drug discovery, appearing in a multitude of clinically approved drugs due to its diverse biological activities, including antibacterial, antiviral, and antifungal properties.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The specific molecule, 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid, presents a particularly interesting starting point for library synthesis and lead optimization. The cyclopropylmethyl group at the 2-position can impart favorable metabolic stability and lipophilicity, while the carboxylic acid at the 5-position serves as a versatile handle for a wide array of chemical transformations. This document provides a detailed guide to the strategic functionalization of this valuable building block, offering both theoretical insights and practical, step-by-step protocols.

Understanding the Reactivity of the Thiazole Ring

The thiazole ring is an aromatic heterocycle with distinct reactivity patterns. The electron density distribution makes the C5 position the most nucleophilic and thus prone to electrophilic substitution.[2][3] However, in our target molecule, this position is already occupied by a deactivating carboxylic acid group. The C2 position is the most acidic and susceptible to deprotonation by strong bases, while the C4 position is relatively electron-neutral.[4][5] This understanding informs our functionalization strategies, which will focus on derivatization of the carboxylic acid, electrophilic substitution at the C4 position, and cross-coupling reactions following C4-halogenation.

I. Functionalization via the Carboxylic Acid Group

The carboxylic acid at the C5 position is the most straightforward site for modification, allowing for the introduction of diverse functional groups through well-established synthetic methodologies. These modifications are crucial for modulating solubility, cell permeability, and target engagement.

A. Amide Bond Formation: Coupling with Amines

Amidation is a fundamental transformation in medicinal chemistry to introduce a vast array of chemical diversity and to mimic peptide bonds.

Causality Behind Experimental Choices: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for amide bond formation, minimizing side reactions and racemization if chiral amines are used. Dichloromethane (DCM) is a common solvent for such reactions due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol: Synthesis of N-Benzyl-2-(cyclopropylmethyl)-1,3-thiazole-5-carboxamide

  • Dissolution: In a clean, dry round-bottom flask, dissolve 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired amide.

Reactant MW Equivalents Mass/Volume
2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid183.231.0e.g., 183 mg
Benzylamine107.151.1e.g., 118 mg
DIPEA129.242.5e.g., 0.45 mL
HATU380.231.2e.g., 456 mg
Anhydrous DCM--e.g., 10 mL
B. Esterification: Reaction with Alcohols

Esterification can improve cell permeability and can also serve as a prodrug strategy.

Causality Behind Experimental Choices: Fischer esterification, using a strong acid catalyst like sulfuric acid in an excess of the alcohol, is a classic and cost-effective method for forming esters from carboxylic acids. The reaction is driven to completion by using the alcohol as the solvent and often by removing the water formed.

Experimental Protocol: Synthesis of Ethyl 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylate

  • Reaction Setup: Suspend 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in absolute ethanol (excess, acts as solvent and reagent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography (eluent: hexanes/ethyl acetate gradient).

Reactant MW Equivalents Mass/Volume
2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid183.231.0e.g., 1.83 g
Absolute Ethanol46.07Excesse.g., 20 mL
Concentrated H₂SO₄98.080.1e.g., 0.05 mL

II. Direct Functionalization of the Thiazole Ring at the C4-Position

With the C5 position blocked, electrophilic substitution is directed to the C4 position. This allows for the introduction of handles for further diversification, such as halogens for cross-coupling reactions.

A. Bromination of the Thiazole Ring

Introducing a bromine atom at the C4-position creates a versatile intermediate for subsequent cross-coupling reactions.

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is often carried out in the dark to prevent radical side reactions.

Experimental Protocol: Synthesis of 4-Bromo-2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

  • Dissolution: Dissolve 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in acetonitrile (0.2 M) in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the formation of the product by LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.

Reactant MW Equivalents Mass/Volume
2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid183.231.0e.g., 183 mg
N-Bromosuccinimide (NBS)177.981.1e.g., 196 mg
Acetonitrile--e.g., 5 mL

III. C4-Functionalization via Palladium Cross-Coupling

The C4-bromo derivative is a key intermediate for introducing aryl, heteroaryl, or vinyl groups through palladium-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space.

A. Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds between the C4-position of the thiazole and a wide variety of boronic acids or esters.

Causality Behind Experimental Choices: The choice of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium carbonate, is standard for Suzuki couplings. The solvent system of dioxane and water is effective at dissolving both the organic and inorganic reagents. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bulky electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.

Experimental Protocol: Synthesis of 2-(Cyclopropylmethyl)-4-(phenyl)-1,3-thiazole-5-carboxylic acid

  • Reaction Setup: To a microwave vial or a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (0.1 M).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C for 6-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Acidify with 1 M HCl to pH ~3-4.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Reactant MW Equivalents Mass/Volume
4-Bromo-2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid262.131.0e.g., 262 mg
Phenylboronic acid121.931.5e.g., 183 mg
Potassium Carbonate138.213.0e.g., 415 mg
Pd(dppf)Cl₂816.640.05e.g., 41 mg
Dioxane/Water (4:1)--e.g., 10 mL

Visualizing the Synthetic Pathways

Functionalization_Pathways cluster_start Starting Material cluster_acid_derivatives Carboxylic Acid Derivatization cluster_ring_functionalization C4-Ring Functionalization A 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid B Amide Derivatives A->B Amine, HATU, DIPEA C Ester Derivatives A->C Alcohol, H₂SO₄ D 4-Bromo-thiazole Derivative A->D NBS E C4-Aryl/Vinyl Thiazole Derivatives D->E Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃

Caption: Synthetic routes for the functionalization of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid.

Workflow for Library Synthesis

Library_Synthesis_Workflow cluster_parallel Parallel Synthesis cluster_amide Amide Library cluster_suzuki Biaryl Library start Start with 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid amide_synthesis Couple with diverse amines start->amide_synthesis bromination Brominate at C4 start->bromination amide_purification Purify amide library amide_synthesis->amide_purification final_library Diverse Chemical Library amide_purification->final_library suzuki_coupling Suzuki coupling with diverse boronic acids bromination->suzuki_coupling suzuki_purification Purify biaryl library suzuki_coupling->suzuki_purification suzuki_purification->final_library

Caption: A parallel synthesis workflow for generating a diverse library from the starting material.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the functionalization of 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid. By leveraging the versatility of the carboxylic acid group and the potential for C4-functionalization, researchers can rapidly generate a diverse library of novel compounds for biological screening. The provided step-by-step methodologies, along with the rationale behind the experimental choices, are intended to empower scientists in their drug discovery efforts. Further exploration of other cross-coupling reactions, such as Sonogashira or Buchwald-Hartwig amination at the C4-position, could further expand the chemical space accessible from this valuable starting material.

References

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024).
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis of 2-hydroxymethyl-thiazole-5-carboxylic acid. PrepChem.com.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
  • The Role of 2-Chloro-1,3-thiazole-5-carboxylic acid (2-CTA) and 6-Chloro-nicotinic acid (6-CNA) as Urinary Metabolites of Neonicotinoids. (2020).
  • Synthesis of Thiazole. (2022). ChemicalBook.
  • Processes for preparing thiazole carboxylic acids. (1966).
  • Application and synthesis of thiazole ring in clinically approved drugs. (2022).
  • Thiazole. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022).
  • Synthesis of selected functionalized deriv
  • synthesis of thiazoles. (2019). YouTube.
  • 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid. BOC Sciences.
  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2015).
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI.
  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2018).

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Method

Solid-phase synthesis of a peptide library using 2-cyclopropylmethylthiazole-5-carboxylic acid

Application Note & Protocol Strategic Incorporation of 2-Cyclopropylmethylthiazole-5-Carboxylic Acid into Peptide Libraries via Solid-Phase Synthesis Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of 2-Cyclopropylmethylthiazole-5-Carboxylic Acid into Peptide Libraries via Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, potency, and unique functionalities.[1][2][3] This guide provides a comprehensive framework and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptide libraries incorporating the structurally unique ncAA, 2-cyclopropylmethylthiazole-5-carboxylic acid (CPMT-5-CA). We address the specific challenges posed by this heterocyclic and sterically demanding building block, offering optimized coupling strategies, robust cleavage methods, and quality control considerations to ensure high-fidelity synthesis.

Foundational Principles: SPPS and the Challenge of Non-Canonical Residues

Solid-Phase Peptide Synthesis (SPPS), specifically utilizing the Fmoc/tBu strategy, is the predominant method for assembling peptides on a solid support.[4][5] The process is cyclical, involving the iterative deprotection of the N-terminal Fmoc group, followed by the coupling of the next protected amino acid in the sequence.[4][6] While standard protocols are well-established for the 20 canonical amino acids, the introduction of ncAAs like CPMT-5-CA necessitates a more nuanced approach.

The primary challenges when incorporating complex ncAAs include:

  • Steric Hindrance: Bulky side chains, such as the cyclopropylmethylthiazole moiety, can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[1][7] This demands the use of more potent activation methods.

  • Altered Reactivity: The electronic properties of the heterocyclic thiazole ring can influence the reactivity of the carboxylic acid.

  • Solubility: The ncAA must be soluble in the primary synthesis solvent, typically Dimethylformamide (DMF), to ensure efficient coupling.

This guide is structured to directly address these challenges, providing a validated workflow from reagent selection to final peptide analysis.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle End Final Peptide-Resin Wash2->End After last AA Cycle->Deprotection

Figure 1: The standard iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Characterization of 2-Cyclopropylmethylthiazole-5-Carboxylic Acid (CPMT-5-CA)

Understanding the physicochemical properties of CPMT-5-CA is critical for designing a successful synthesis strategy. While exhaustive experimental data may be limited, properties can be inferred from its structure and analogous compounds.[8]

PropertyValue / ObservationSynthesis Implication
Molecular Formula C8H9NO2SAccurate mass for characterization by mass spectrometry.
Molecular Weight 183.23 g/mol Required for calculating reagent stoichiometry.
Structure A thiazole ring substituted at C2 with a cyclopropylmethyl group and at C5 with a carboxylic acid.The cyclopropylmethyl group and the rigid thiazole ring contribute significant steric bulk near the reaction center.
Predicted Solubility Likely soluble in organic solvents like DMF and DCM, with limited solubility in water, typical of many carboxylic acids.[9]Compatible with standard SPPS solvents. Pre-dissolving in DMF before addition to the reaction vessel is recommended.
Key Challenge High Steric Hindrance Standard coupling reagents (e.g., DIC/HOBt) may be inefficient. Requires a high-potency activation strategy.[7]

Optimized Coupling Protocol for CPMT-5-CA

To overcome the steric hindrance of CPMT-5-CA, a highly efficient in-situ activation method is required. Aminium/Uronium or Phosphonium salt-based reagents that generate highly reactive OAt or Oxyma esters are the preferred choice.[10]

Rationale for Reagent Selection

The choice of coupling reagent is the most critical parameter for successfully incorporating hindered amino acids. The goal is to form a highly activated species that rapidly acylates the free N-terminal amine of the growing peptide chain before it can decompose or participate in side reactions.

ReagentActivating GroupAdvantagesReference
HATU OAt (1-Hydroxy-7-azabenzotriazole)Extremely efficient due to the formation of a highly reactive OAt ester. The pyridine nitrogen of HOAt provides anchimeric assistance, accelerating the coupling reaction.
HCTU O-6-ClBt (6-Chloro-1-hydroxybenzotriazole)More reactive than standard HBTU. A cost-effective yet powerful alternative to HATU for difficult couplings.
COMU Oxyma (Ethyl cyanohydroxyiminoacetate)Generates highly reactive Oxyma esters. Its byproducts are very water-soluble, simplifying purification, making it a "green chemistry" choice.[11]

For CPMT-5-CA, HATU is the primary recommendation due to its superior performance with sterically demanding couplings.

Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step CPMT CPMT-5-CA (Carboxylic Acid) ActiveEster Activated OAt Ester (Highly Reactive) CPMT->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster CoupledProduct CPMT-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->CoupledProduct Acylation PeptideResin H2N-Peptide-Resin PeptideResin->CoupledProduct

Figure 2: Activation of CPMT-5-CA with HATU and subsequent coupling to the resin-bound peptide.

Detailed Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a suitable Fmoc-compatible resin (e.g., Rink Amide or Wang resin).

Reagents:

  • Peptide-resin with free N-terminal amine (1 equivalent)

  • CPMT-5-CA (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection (2 x 10 min with 20% piperidine in DMF) and thorough DMF washing (5-7 cycles), ensure the peptide-resin is well-swollen in a reaction vessel.[6]

  • Activation Solution Preparation: In a separate vial, dissolve CPMT-5-CA (0.4 mmol, 73.3 mg) and HATU (0.39 mmol, 148.3 mg) in DMF (~2 mL).

  • Initiate Activation: Add DIPEA (0.8 mmol, 140 µL) to the activation solution. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the entire activation solution to the peptide-resin.

  • Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. To ensure the reaction goes to completion (a self-validating step), perform a Kaiser test or a similar ninhydrin-based test on a small sample of beads. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 cycles) to remove all excess reagents and byproducts.[4]

  • Continue Synthesis: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Peptide Library Cleavage and Deprotection

The final step is to cleave the completed peptides from the solid support and remove all acid-labile side-chain protecting groups. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), mixed with a cocktail of scavengers.[12]

Cleavage Cocktail Selection

Scavengers are critical for quenching highly reactive cationic species (e.g., t-butyl cations) generated during deprotection, which can otherwise modify nucleophilic residues like Tryptophan, Methionine, and Tyrosine. The thiazole ring of CPMT-5-CA is expected to be stable to TFA.

Reagent CocktailComposition (v/v)Use CaseReference
TFA/TIS/H₂O TFA (95%), Triisopropylsilane (2.5%), Water (2.5%)General-purpose, non-malodorous cocktail suitable for most peptides, especially those without Arg(Pmc/Pbf) or Cys.
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)A "universal" and robust cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Arg.[13]

For a general peptide library, the TFA/TIS/H₂O cocktail is often sufficient and preferable for its reduced odor and toxicity.

Detailed Cleavage and Precipitation Protocol

Safety: Perform all steps in a certified fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. TFA is highly corrosive.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3-5 cycles) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[1]

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Collection: Filter the resin using a fritted syringe or filter funnel and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Peptide Precipitation: Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Characterize the crude peptide from representative wells of the library using RP-HPLC and Mass Spectrometry to confirm identity and purity.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Biovera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Cuthbertson, A. F., & Packer, M. J. (1998). A cleavage cocktail for methionine-containing peptides. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • PubMed Central. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

  • CSBio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

  • bioRxiv. (2024). Design of peptides with non-canonical amino acids using flow matching. [Link]

  • MDPI. (2024). Synthesis of Peptide–Nonsteroidal Anti-Inflammatory Drug Hybrid Compounds and Their Selectivity in Inhibiting the Dual Cyclooxygenase-2 (COX)–5-Lipoxygenase (LOX) System: A Docking and Molecular Dynamics Study. [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Springer. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. [Link]

  • National Institutes of Health. (2023). De novo development of small cyclic peptides that are orally bioavailable. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]

  • MDPI. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in thiazole ring formation

Current Status: 🟢 Operational Topic: Minimizing Side Products in Hantzsch & Related Thiazole Syntheses Lead Scientist: Dr. Aris (Senior Application Scientist) 👋 Welcome to the Thiazole Synthesis Hub You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Topic: Minimizing Side Products in Hantzsch & Related Thiazole Syntheses Lead Scientist: Dr. Aris (Senior Application Scientist)

👋 Welcome to the Thiazole Synthesis Hub

You are likely here because your Hantzsch condensation yielded a "black tar" instead of a crystalline solid, or your LC-MS shows a persistent impurity that co-elutes with your target. Thiazole rings are pharmacophores in critical drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic), but their synthesis is plagued by specific, competitive side reactions.

This guide treats your synthesis as a system . We do not just list steps; we troubleshoot the failure modes of the Hantzsch and Cook-Heilbron pathways.

🧩 Module 1: The "Thiadiazole" Trap (Thioamide Instability)

The Issue: You are attempting a standard Hantzsch synthesis (Reaction of


-haloketone + Thioamide). You observe low yields of the thiazole, and a major byproduct appears that is not  the starting material.

The Diagnosis: Your thioamide reagent has likely undergone oxidative dimerization to form a 1,2,4-thiadiazole .[1][2][3] This is the most common "silent killer" of thiazole yields. Thioamides are reducing agents; in the presence of atmospheric oxygen, trace metals, or even mild oxidants, they dimerize rather than attack the ketone.

The Mechanism: Instead of the Sulfur attacking the


-carbon of the ketone (Path A), the Sulfur attacks another thioamide unit (Path B), driven by oxidation.
📉 Visualization: Competitive Pathways

ThiazolePathways Reagents Thioamide + Alpha-Haloketone Intermediate Hydroxythiazoline (Intermediate) Reagents->Intermediate S_N2 Attack (Path A) Oxidation Oxidative Stress (Air/Metals) Reagents->Oxidation Path B Thiazole TARGET: Thiazole (Stable Aromatic) Intermediate->Thiazole Dehydration (-H2O) Thiadiazole SIDE PRODUCT: 1,2,4-Thiadiazole Oxidation->Thiadiazole Dimerization (-2H, -S)

Figure 1: The Hantzsch Pathway (Green) vs. The Oxidative Dimerization Trap (Red).

🛠️ Protocol: Preventing Dimerization
  • Reagent Quality Check: Run a TLC of your thioamide before starting. If you see a baseline spot or a secondary spot, recrystallize the thioamide (usually Ethanol/Water).

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Scavengers: If using older reagents, adding a slight excess of the haloketone can sometimes outcompete the dimerization, but this risks polymerization (see Module 2).

  • Solvent Switch: Avoid DMSO or DMF if possible, as they can promote oxidation at high temperatures. Ethanol (EtOH) is the gold standard for Hantzsch for a reason—it solubilizes the intermediate but precipitates the final HBr salt.

🧪 Module 2: The Electrophile Instability ( -Haloketones)

The Issue: The reaction mixture turns dark black/brown rapidly upon heating. Workup yields an intractable tar.

The Diagnosis: Polymerization of the


-haloketone.  These reagents are potent lachrymators and highly reactive alkylating agents. They self-condense (aldol-type reactions) or polymerize if the nucleophile (thioamide) is not immediately available or if the temperature ramps too fast.

The Fix (Self-Validating Protocol):

  • Step 1 (The Cold Start): Dissolve the thioamide completely in the solvent (EtOH) first.

  • Step 2 (Controlled Addition): Add the

    
    -haloketone as a solution, dropwise, at 0°C or Room Temperature . Do not add it to a refluxing solution.
    
  • Step 3 (The "Yellow" Checkpoint): As the reaction proceeds, a specific color change (often pale yellow to clear, or precipitation of white solid) indicates successful S_N2 attack. Darkening indicates polymerization.

  • Step 4 (Dehydration): Only apply heat (reflux) after the initial stirring period (30-60 mins) to force the dehydration of the hydroxythiazoline intermediate.

📊 Module 3: Analytical Distinction (Is it Product or Trash?)

When you isolate a solid, you must verify it is the Thiazole and not the Thiadiazole dimer or an Imidazole byproduct (if using amidines).

🔍 Quick-Reference Identification Table
FeatureTarget: 1,3-Thiazole Impurity: 1,2,4-Thiadiazole Impurity: Imidazole
Origin Successful HantzschThioamide DimerizationAmidine + Haloketone
1H NMR (Aromatic) Distinct Singlet (H-5) at ~7.0 - 8.0 ppm (if C4/C2 subst).No H-5 singlet (if 3,5-disubstituted). Symmetry often simplifies spectrum.Broad NH signal (exchangeable).
Mass Spec (ESI) [M+H]+ matches Calc. Mass.Mass is roughly 2x Thioamide - H2S .Different mass (N instead of S).
Solubility Often precipitates as HBr salt in EtOH.Often more soluble in organic layer; neutral.Amphoteric.

⚙️ Module 4: Troubleshooting Workflow

Use this logic gate to determine your next experimental move.

📉 Visualization: Decision Tree

Troubleshooting Start Reaction Complete (TLC Check) YieldCheck Is Yield > 50%? Start->YieldCheck PurityCheck Is Product Crystalline? YieldCheck->PurityCheck Yes LowYield Issue: Side Reactions YieldCheck->LowYield No Action3 Check pH (Neutralize HBr) Verify Structure (NMR) PurityCheck->Action3 Yes Tar Issue: Polymerization LowYield->Tar Black/Gummy WrongMass Issue: Dimerization LowYield->WrongMass Clean but Wrong Spot Action2 Add Haloketone Slower Reduce Temperature Tar->Action2 Action1 Recrystallize Thioamide Use Inert Gas WrongMass->Action1

Figure 2: Troubleshooting Logic Gate for Thiazole Synthesis.

📚 References

  • Hantzsch Thiazole Synthesis Mechanism & Overview. Chem Help Asap. Available at: [Link]

  • Oxidative Dimerization of Thioamides to 1,2,4-Thiadiazoles. Royal Society of Chemistry (New J. Chem). Available at: [Link]

  • Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Minimizing Byproducts in Thiazole Synthesis (Green Approaches). National Institutes of Health (NIH). Available at: [Link]

  • Differentiation between Isomeric 1,2,3-Thiadiazoles and Triazoles by MS. MDPI. Available at: [Link]

Sources

Optimization

Optimizing solvent and temperature conditions for thiazole synthesis

Technical Support Center: Thiazole Synthesis Optimization Introduction: The Thiazole Challenge Thiazoles are pharmacophores of immense significance, serving as the core scaffold in drugs like Ritonavir (antiretroviral) a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis Optimization

Introduction: The Thiazole Challenge

Thiazoles are pharmacophores of immense significance, serving as the core scaffold in drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). While the classical Hantzsch Thiazole Synthesis (condensation of


-haloketones with thioamides) is the industry standard, it is notoriously sensitive to reaction conditions.

In my experience scaling these reactions from milligram to kilogram batches, the difference between a pristine crystalline product and a "sticky tar" often comes down to two variables: Solvent Polarity and Thermal Activation Mode . This guide synthesizes field-proven protocols to optimize these parameters.

Module 1: Solvent Selection & Thermodynamics

The choice of solvent dictates the transition state stabilization of the Hantzsch mechanism. The reaction proceeds via a nucleophilic attack (SN2) followed by a cyclization-dehydration step.

Solvent Performance Matrix
Solvent SystemTemp. RangeYield PotentialPrimary Use CaseTechnical Notes
Ethanol (EtOH) 70–80°C (Reflux)High (85-95%)Standard Benchmarking Solubilizes reactants but precipitates the hydrobromide salt of the product, driving equilibrium forward.
Water (H₂O) 100°C (Reflux)Mod-High (75-90%)Green Chemistry Relies on the "on-water" hydrophobic effect. Reactants form a suspension; product precipitates as a solid. Requires vigorous stirring.
DMF / DMA 120–150°CModerate (60-75%)High-Barrier Substrates Useful for sterically hindered ketones, but high boiling points make workup (removal of solvent) difficult. Risk of decomposition.
PEG-400 80–100°CHigh (90%+)Catalyst-Free / Green Acts as a phase transfer catalyst and solvent. Recyclable but viscous.

Module 2: The Mechanism & Critical Control Points

Understanding the mechanism is the only way to troubleshoot effectively. The reaction is a cascade.

HantzschMechanism Reactants Alpha-Haloketone + Thioamide Intermediate1 Thioimidate Intermediate Reactants->Intermediate1 SN2 Attack (Solvent Polarity Critical) Cyclization Intramolecular Cyclization Intermediate1->Cyclization N-Attack on C=O Hydroxy Hydroxy-thiazoline (Unstable) Cyclization->Hydroxy Ring Closure Product Thiazole (Aromatic) Hydroxy->Product Dehydration (-H2O)

Figure 1: The Hantzsch Cascade. Note that the dehydration step (Hydroxy → Product) is often the bottleneck if the temperature is insufficient.

Module 3: Optimized Protocols

Protocol A: The "Green" Aqueous Synthesis (Catalyst-Free)

Best for: Eco-friendly synthesis of 2-aminothiazoles.[1]

  • Stoichiometry: Combine

    
    -haloketone (1.0 equiv) and thiourea (1.1 equiv) in a round-bottom flask.
    
  • Solvent: Add deionized water (10 mL per mmol of ketone).

  • Activation: Heat to reflux (100°C) with vigorous magnetic stirring (1000 RPM). The reagents will melt and form an emulsion.

  • Monitoring: Reaction typically completes in 2–4 hours. The oily emulsion will convert into a solid precipitate.

  • Workup: Cool to room temperature. Filter the solid.[2] Wash with cold water (2x) and 10%

    
     to neutralize the HBr salt. Recrystallize from Ethanol:Water (9:1).
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and difficult substrates.

  • Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).

  • Loading: Suspend reactants in Ethanol (3 mL per mmol).

  • Parameters:

    • Temperature: 90°C

    • Hold Time: 15–30 minutes

    • Pressure Limit: 250 psi[3]

  • Result: Yields are typically 10–20% higher than thermal reflux due to the suppression of side reactions (kinetic control).

Module 4: Troubleshooting & FAQs

Q1: My product is turning into a dark, sticky tar instead of a solid. Why?

Diagnosis: This is the most common issue in thiazole synthesis. It usually stems from two causes:

  • Polymerization of the

    
    -haloketone:  Phenacyl bromides are lachrymators and unstable. If they are old or brown, they have degraded.
    
  • Incomplete Dehydration: Referring to Figure 1, if the hydroxy-thiazoline intermediate does not dehydrate, it forms amorphous mixtures.

Solution:

  • Purify Starting Material: Recrystallize your

    
    -haloketone before use.
    
  • Acid Scavenger: Add a mild base (Sodium Acetate, 1.0 equiv) to the reaction during reflux to buffer the HBr formed, preventing acid-catalyzed polymerization of the ketone.

Q2: I am seeing two spots on TLC with very similar Rf values. Is this a regioselectivity issue?

Diagnosis: Yes. While Hantzsch synthesis is generally regioselective for 2-aminothiazoles, highly acidic conditions (e.g., using excess HCl or unbuffered HBr generation) can favor the formation of 2-imino-2,3-dihydrothiazoles (the regioisomer where the double bond remains exocyclic).

Solution:

  • Switch Solvents: Move from acidic ethanol to neutral water or buffered ethanol.

  • Temperature Control: Lower the temperature. High temperatures in acidic media favor the thermodynamic rearrangement to the imino form.

Q3: Why is my yield low (<50%) despite the starting material disappearing?

Diagnosis: You are likely losing product during the workup. Thiazoles form hydrobromide salts (Thiazole


HBr) which are water-soluble. If you wash the reaction mixture with water without neutralizing first, you are washing away your product.

Solution:

  • The "Basify" Step: Always treat the crude reaction mixture with 10% Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) until pH ~9. This liberates the free base thiazole, which will precipitate out of the aqueous layer.[2]

Visual Troubleshooting Guide

Troubleshooting Start Problem Detected Issue1 Sticky Tar / No Solid Start->Issue1 Issue2 Low Yield (<50%) Start->Issue2 Issue3 Regio-isomers (Multiple Spots) Start->Issue3 CheckMat Check Alpha-Haloketone Purity Issue1->CheckMat CheckpH Check Aqueous pH During Workup Issue2->CheckpH CheckAcid Reaction Too Acidic? Issue3->CheckAcid Recryst Recrystallize Reagent CheckMat->Recryst Impure AddBase Add NaOAc Buffer CheckMat->AddBase Pure Neutralize Basify to pH 9 (Precipitate Free Base) CheckpH->Neutralize Acidic (pH < 7) SwitchNeut Switch to Neutral Solvent (Water/EtOH) CheckAcid->SwitchNeut Yes

Figure 2: Decision Matrix for optimizing reaction failures.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview. Chem Help Asap. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry (RSC), Perkin Transactions 1. Available at: [Link][2][3][4]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

Case ID: SOL-THZ-005 Compound: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid Molecular Weight: ~183.23 g/mol Primary Challenge: "Brick dust" precipitation upon aqueous dilution from DMSO stocks. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-THZ-005 Compound: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid Molecular Weight: ~183.23 g/mol Primary Challenge: "Brick dust" precipitation upon aqueous dilution from DMSO stocks.

Executive Summary

You are likely visiting this page because your compound precipitates immediately when added to cell culture media or assay buffer. This is a classic "Solubility Paradox" : the compound is highly soluble in organic solvents (DMSO) but behaves as a hydrophobic solid in aqueous environments, despite having an acidic tail.

The 2-(cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid scaffold presents two conflicting properties:

  • Hydrophobic Domain: The cyclopropylmethyl group and thiazole ring drive high lipophilicity (LogP ~1.5–2.0).

  • Ionizable Domain: The C5-carboxylic acid (pKa ~3.5–4.0) requires deprotonation for aqueous solubility.

The Root Cause: Standard bioassay protocols often dilute a high-concentration DMSO stock (10–100 mM) directly into a neutral buffer. This rapid change in dielectric constant causes the compound to "crash out" kinetically before it can ionize and dissolve thermodynamically.

Module 1: The "Kinetic Crash" & DMSO Management

The Phenomenon

When you inject a DMSO stock into an aqueous buffer, water acts as an anti-solvent . For a split second, the local concentration of the compound exceeds its solubility limit in the water/DMSO mixture, leading to the formation of micro-precipitates (often invisible to the naked eye but devastating to assay reproducibility).

Protocol A: The Step-Down Dilution (Intermediate Solvent)

Best for: High-throughput screening (HTS) and enzymatic assays.

Instead of a single 1:1000 dilution, use an intermediate step to lower the "shock" to the system.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound at 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 or Ethanol (creates a 1 mM solution).

    • Why? PEG-400 acts as a bridge solvent, reducing the interfacial tension between the hydrophobic compound and water.

  • Final Dilution: Dilute the intermediate 1:100 into your assay buffer (final concentration 10 µM).

    • Result: The final solvent load is 0.1% DMSO / 0.9% PEG-400, which is generally well-tolerated in biochemical assays.

Troubleshooting Table: Solvent Compatibility
SolventSolubility PotentialBioassay RiskRecommendation
DMSO HighCytotoxic >0.5%Use as primary stock only.
Ethanol ModerateVolatile; evaporation alters conc.Good for intermediate steps.[1][2]
PEG-400 HighViscosity can affect pipettingRecommended as co-solvent.
Glycerol LowHigh viscosityAvoid.

Module 2: pH-Dependent Solubilization (Thermodynamic Control)

The Science

This compound is a weak acid. According to the Henderson-Hasselbalch equation, solubility increases exponentially when pH > pKa + 2 .

  • At pH 3.0: The compound is protonated (neutral) and insoluble.

  • At pH 7.4: The compound is deprotonated (anionic) and soluble.

The Trap: If you dilute into unbuffered water or low-capacity media, the acidic compound itself can locally lower the pH, forcing itself back out of solution.

Protocol B: In Situ Salt Formation

Best for: Cell-based assays where DMSO must be minimized.

  • Weighing: Weigh 1.83 mg of compound (approx. 10 µmol).

  • Alkaline Dissolution: Add 100 µL of 0.1 M NaOH . Vortex until fully dissolved.

    • Mechanism:[3] This converts the acid into its Sodium Salt form immediately.

  • Buffering: Add 900 µL of 10x PBS or high-capacity buffer (e.g., HEPES, Tris pH 8.0).

  • Verification: Check pH. It should be near neutral. If clear, dilute further into media.

Warning: Do not use this method if your assay is sensitive to sodium ions or requires acidic conditions (e.g., lysosomal assays).

Module 3: Advanced Formulation (Cyclodextrins)

The "Heavy Duty" Solution

If the compound precipitates despite pH adjustment (common at concentrations >100 µM), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic cyclopropyl-thiazole moiety enters the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.

  • Advantage: Prevents precipitation and reduces non-specific binding to plastics.

Protocol C: HP-β-CD Complexation

Best for: In vivo dosing formulations or high-concentration stock solutions.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.

  • Compound Addition: Add the compound powder directly to the vehicle (Target: 1–5 mg/mL).

  • Energy Input: The mixture will likely remain cloudy. You must apply energy to drive the compound into the cavity.

    • Option 1 (Lab Scale): Sonicate in a water bath at 40°C for 30–60 minutes.

    • Option 2 (Best Practice): Rotate/shake overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter. The resulting solution is the "soluble complex."

Visual Decision Guide

The following diagram illustrates the logic flow for selecting the correct solubilization strategy based on your assay constraints.

SolubilityStrategy Start Start: Compound Precipitation CheckConc Is Target Conc. > 100 µM? Start->CheckConc CheckpH Is Assay pH > 6.0? CheckConc->CheckpH No (Low Load) Strat_CD Strategy: HP-β-Cyclodextrin (20% w/v HP-β-CD carrier) CheckConc->Strat_CD Yes (High Load) Strat_Salt Strategy: In Situ Salt (Dissolve in 0.1M NaOH first) CheckpH->Strat_Salt Yes (Neutral/Basic) Strat_CoSolv Strategy: Step-Down Dilution (DMSO -> PEG400 -> Buffer) CheckpH->Strat_CoSolv No (Acidic/Sensitive)

Figure 1: Decision tree for selecting the optimal solubilization method based on concentration and pH requirements.

Frequently Asked Questions (FAQ)

Q: Can I freeze the aqueous stock after using the NaOH method? A: Risky. Freezing can cause "pH shift" in phosphate buffers (sodium phosphate becomes acidic upon freezing), potentially crashing the compound out. Always prepare fresh or freeze the DMSO stock, not the aqueous dilution.

Q: Why does my compound stick to the plastic tips? A: The cyclopropyl group makes this compound "greasy" (lipophilic). It adsorbs to polypropylene.

  • Fix: Use Low-Retention Tips or add 0.01% Tween-20 to your buffer before adding the compound.

Q: I see a "haze" in the well, but no large particles. Is this okay? A: No. Haze indicates micro-precipitation (colloidal aggregates). This causes false positives in enzymatic assays (promiscuous inhibition). Spin the plate at 3000 x g for 5 minutes; if a pellet forms, your data is invalid. Switch to Protocol C (Cyclodextrins) .

References

  • PubChem. 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid Compound Summary. National Library of Medicine. Link

  • NCBI Assay Guidance Manual. In Vitro Solubility Assays in Drug Discovery. Bethesda (MD): National Library of Medicine (US). Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and pKa).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Way, L. (2014). Compound Precipitation in High-Concentration DMSO Solutions.[4] Journal of Biomolecular Screening.[4] Link[4]

Sources

Optimization

Interpreting complex NMR spectra of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid derivatives

Subject: Interpretation Guide for 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid & Derivatives Ticket ID: NMR-THZ-005 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Structural Eluc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Interpretation Guide for 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid & Derivatives Ticket ID: NMR-THZ-005 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

This guide addresses the structural characterization of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid . This scaffold presents a unique set of NMR challenges due to the juxtaposition of a highly strained aliphatic ring (cyclopropyl), an electron-deficient heteroaromatic core (thiazole), and an exchangeable acidic proton.

The following modules provide a self-validating troubleshooting workflow for researchers encountering ambiguous spectral data.

Module 1: The Aliphatic Region (0.5 – 3.5 ppm)

Issue: "My cyclopropyl protons appear as an uninterpretable multiplet."

Diagnosis: The cyclopropyl group is a magnetically unique system. Unlike standard alkyl chains, the protons on the ring are subject to strong magnetic anisotropy and complex coupling patterns. The ring protons often form a higher-order spin system (e.g., AA'BB'X), leading to non-first-order multiplets that cannot be analyzed by simple "N+1" rules.

Technical Insight:

  • Anisotropy: The C-C bonds of the cyclopropyl ring possess significant

    
    -character, creating a magnetic cone that shields the ring protons, pushing them upfield (0.8 – 1.2 ppm).
    
  • Coupling Constants (

    
    ): 
    
    • Geminal (

      
      ):  Typically negative (
      
      
      
      to
      
      
      Hz).
    • Vicinal Cis (

      
      ):  Larger coupling (
      
      
      
      
      
      Hz).
    • Vicinal Trans (

      
      ):  Smaller coupling (
      
      
      
      
      
      Hz).

Troubleshooting Protocol:

ObservationProbable CauseVerification Step
Broad "blob" at 0.9-1.2 ppm Second-order effects (chemical shift difference


coupling constant

).
Switch Solvent: Change from CDCl

to Benzene-

. The magnetic anisotropy of benzene often induces shift dispersion, resolving overlapping multiplets [1].
Doublet at ~3.0 ppm The methylene linker (-CH

-) connecting the ring to the thiazole.
COSY Experiment: Confirm correlation between this doublet and the single methine proton on the cyclopropyl ring.
Visualization: Cyclopropyl Assignment Logic

CyclopropylLogic Start Signal at 0.5-1.5 ppm CheckInt Check Integration Start->CheckInt Is4H Integral ~4H CheckInt->Is4H Correct Is5H Integral ~5H CheckInt->Is5H Impurity/Solvent Analyze Analyze Splitting Is4H->Analyze Methylene Identify Linker (-CH2-) ~3.0 ppm (Doublet) Analyze->Methylene COSY Correlation

Figure 1: Decision logic for validating the cyclopropyl spin system against the methylene linker.

Module 2: The Heterocyclic Core (7.5 – 9.0 ppm)

Issue: "I cannot distinguish the Thiazole C4-H from impurities or solvent satellites."

Diagnosis: The thiazole ring in this scaffold is 2,5-disubstituted. This leaves only one aromatic proton at the C4 position. Due to the electron-withdrawing nature of the carboxylic acid at C5 and the imine-like nitrogen at C3, this proton is significantly deshielded.

Technical Insight:

  • Chemical Shift: Expect a singlet between 8.0 – 8.5 ppm .

  • Long-Range Coupling: While often appearing as a singlet, the C4-H may show fine splitting (

    
     Hz) due to long-range coupling with the methylene linker protons.
    

Troubleshooting Protocol:

  • The "Singlet Test": If the peak is a perfect singlet, check the linewidth at half-height. If it is significantly broader than your TMS/solvent standard, it likely contains unresolved long-range coupling.

  • HMBC Validation: This is the gold standard. You should observe a strong HMBC correlation between the Methylene Linker protons (~3.0 ppm) and the Thiazole C2 carbon (~160-170 ppm) . Crucially, you should also see a correlation from the Thiazole C4-H to the Carboxylic Acid Carbon (C5-COOH) .

Module 3: The Acidic Proton (10.0 – 14.0 ppm)

Issue: "The carboxylic acid proton peak is missing or extremely broad."

Diagnosis: Carboxylic acid protons are exchangeable. Their visibility and chemical shift are heavily dependent on concentration, temperature, and water content in the solvent.

Mechanistic Explanation: In non-polar solvents like CDCl


, carboxylic acids form hydrogen-bonded dimers.[1] This deshields the proton, pushing it to 11-13 ppm . However, trace water or solvent impurities can catalyze proton exchange, broadening the peak into the baseline until it "disappears" [2].

Troubleshooting Protocol:

ScenarioActionScientific Rationale
Peak is Broad/Invisible Run spectrum in DMSO-

.
DMSO is a strong H-bond acceptor. It disrupts acid dimers, forming a strong DMSO-Acid complex that sharpens the peak and shifts it to ~12-13 ppm.
Peak is Drifting Check Concentration .Chemical shift is concentration-dependent in CDCl

(dimer vs. monomer equilibrium) but concentration-independent in DMSO-

[3].
Visualization: Thiazole-Acid Connectivity

ThiazoleConnectivity Linker Linker (-CH2-) ~3.0 ppm C2 Thiazole C2 (Quaternary) Linker->C2 HMBC (Strong) C5 Thiazole C5 (Quaternary) Linker->C5 HMBC (Weak/Long range) C4H Thiazole C4-H ~8.2 ppm C4H->C2 HMBC C4H->C5 HSQC (Direct) COOH COOH Carbon ~165 ppm C4H->COOH HMBC (Definitive)

Figure 2: HMBC correlation network required to confirm the regiochemistry of the thiazole core.

Module 4: Advanced Troubleshooting (Derivatives)

Issue: "I see peak doubling in my amide derivatives. Is my sample impure?"

Diagnosis: If you have derivatized the carboxylic acid into an amide (e.g., -CONHR), you may observe rotamers . The C-N bond in amides has partial double-bond character, creating a high rotational barrier. This results in two distinct conformers (cis/trans) observable on the NMR timescale.[2]

Verification (The VT-NMR Protocol):

  • Standard: Acquire a spectrum at 25°C (Room Temp). Note the ratio of the doubled peaks (e.g., 60:40).

  • Heat: Warm the probe to 50°C or 60°C.

  • Result: If the peaks broaden and coalesce into a single average peak, you have rotamers, not impurities. If they remain distinct and sharp, you likely have a diastereomeric impurity or a regiochemical isomer.

References

  • Reich, H. J. (2020).[3] Structure Determination Using Spectroscopic Methods: Proton NMR Chemical Shifts. University of Wisconsin-Madison.[4] Available at: [Link]

  • LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids. Available at: [Link][5][6]

  • Montejo, M., et al. (2016).[1] Solvent Effects on the Monomer/Hydrogen-Bonded Dimer Equilibrium in Carboxylic Acids. Chemistry – An Asian Journal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Protocols for 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid

[1] Executive Summary & Stability Matrix[2][3] The isolation of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid presents a dual stability challenge often overlooked in standard organic synthesis workflows. Unlike si...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Stability Matrix[2][3]

The isolation of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid presents a dual stability challenge often overlooked in standard organic synthesis workflows. Unlike simple aromatic acids, this molecule possesses two distinct "kill switches" that are triggered by standard workup conditions:[1][2]

  • Thermal Decarboxylation: Thiazole-5-carboxylic acids are electronically predisposed to lose CO₂ upon heating, particularly in acidic media.[3][1][2]

  • Acid-Catalyzed Ring Opening: The cyclopropylmethyl group, while robust in neutral conditions, is susceptible to homoallylic rearrangement (ring opening) in the presence of strong mineral acids, leading to complex mixtures.[1][2]

The following guide replaces "standard operating procedure" with a Stability-First Protocol designed to neutralize these specific threats.

Stability Matrix: Safe vs. Critical Zones
ParameterSafe Zone (Green) Critical Zone (Red) Consequence of Failure
Temperature < 40°C (during workup)> 60°C (or reflux)Decarboxylation (Loss of -COOH)
pH (Acidification) pH 3.0 – 4.0 (Acetic/Citric)pH < 1.0 (Conc.[3][2] HCl/H₂SO₄)Ring Opening / Decarboxylation
Solvent (Extraction) EtOAc, THF, DCMAlcohols + Acid + HeatEsterification (reversion to precursor)
Drying Method Vacuum Oven (< 35°C)Air Oven (> 60°C)Thermal degradation of solid

The Degradation Mechanisms (Visualized)

To prevent degradation, one must understand the invisible pathways leading to failure.[1][2] The diagram below illustrates the two primary degradation routes compared to the safe isolation pathway.

G Start Target Molecule: 2-(Cyclopropylmethyl)- 1,3-thiazole-5-carboxylic acid Decarb Degradation A: Decarboxylation (Loss of CO2) Start->Decarb Heat (>60°C) OR Strong Acid (pH < 1) RingOpen Degradation B: Cyclopropyl Ring Opening (Homoallylic Rearrangement) Start->RingOpen Strong Mineral Acid (HCl/H2SO4) Safe Isolated Pure Solid (Stable) Start->Safe Cold Acidification (pH 3-4) Temp < 40°C Decarb_Prod Product: 2-(Cyclopropylmethyl)thiazole (Mass -44 Da) Decarb->Decarb_Prod Ring_Prod Product: Homoallylic Alcohols/Olefins (Complex NMR) RingOpen->Ring_Prod

Figure 1: Competing pathways during workup. The target molecule sits on a "stability cliff" where heat drives decarboxylation and strong acid drives ring opening.[1]

Troubleshooting Guide: Diagnosing Failure

Use this Q&A section to identify if your current protocol is causing degradation.

Scenario A: "I isolated a solid, but the Mass Spec shows a peak at [M-44]."
  • Diagnosis: Thermal Decarboxylation. [1]

  • The Science: Thiazole-5-carboxylic acids are zwitterionic in nature.[3][1][2] The protonated form (in strong acid) facilitates the loss of CO₂ to generate the 2-substituted thiazole.[1] This reaction is irreversible.[3][1]

  • Immediate Fix: Lower your workup temperature. Never boil this compound in acid.[1] If recrystallization is needed, use a solvent system that works below 50°C (e.g., THF/Hexane) rather than high-boiling alcohols.[3][1]

Scenario B: "My NMR shows new olefinic signals (5.0–6.0 ppm) and loss of the clean cyclopropyl multiplets."
  • Diagnosis: Cyclopropyl Ring Opening. [1][2]

  • The Science: You likely used concentrated HCl or H₂SO₄ to acidify.[1] The cyclopropylmethyl group is sensitive to acid catalysis.[1] A transient carbocation at the methyl position (or protonation of the ring) triggers relief of ring strain, opening the cyclopropane to form linear alkenes or hydrated products.[1][2]

  • Immediate Fix: Switch to Acetic Acid or Citric Acid for acidification.[1] Stop adding acid once the pH reaches 3.5 (the isoelectric point where the product precipitates).[1] Do not drive the pH to 1.[1]

Scenario C: "The product is oiling out instead of precipitating."
  • Diagnosis: Impurity Profile or Wrong pH. [3][1]

  • The Science: If the pH is too low (<2), the thiazole nitrogen protonates, forming a soluble salt.[1] If the pH is too high (>5), the carboxylic acid remains as a soluble carboxylate.[1][2]

  • Immediate Fix: Adjust pH carefully to 3.0–4.0 . If oiling persists, seed with a crystal from a previous batch or cool the mixture to 0°C.

Optimized Protocol: The "Cold-Acid" Workup

This protocol is designed to be self-validating. If followed, the risks of decarboxylation and rearrangement are chemically minimized.[1]

Prerequisite: You have completed the hydrolysis of the ester precursor (e.g., Ethyl 2-(cyclopropylmethyl)thiazole-5-carboxylate) using NaOH or LiOH.[3][1][2]

Step-by-Step Methodology
  • Cooling (Critical):

    • Place the reaction vessel (containing the basic hydrolysis mixture) in an ice/water bath.

    • Allow the internal temperature to reach < 5°C .

  • Solvent Exchange (Optional but Recommended):

    • If the reaction contains significant ethanol/methanol, remove it via rotary evaporation at < 35°C before acidification.[1] Reason: Alcohols + Acid + Heat = Re-esterification.[1]

    • Dilute the aqueous residue with cold water.[1][2]

  • Controlled Acidification:

    • Do NOT use Conc. HCl.

    • Prepare a 1M Citric Acid solution or 10% Acetic Acid .[3][1]

    • Add the acid dropwise with vigorous stirring.

    • Monitor pH continuously. Target pH: 3.5 ± 0.5 .

    • Observation: The solution should turn cloudy as the zwitterion forms and precipitates.[1]

  • Isolation:

    • Stir the slurry at 0–5°C for 30 minutes to ensure complete precipitation.

    • Filter via vacuum filtration.[1][2]

    • Wash the cake with ice-cold water (2x) to remove salts.[3][2]

    • Self-Validation: Check the pH of the filtrate.[1] If it is < 2, you over-acidified (risk of degradation).[3][1] If > 5, you under-acidified (yield loss).[3][1]

  • Drying:

    • Dry in a vacuum oven at 35°C max.

    • Warning: Do not use a standard air oven at 80°C. This will cause surface decarboxylation, turning the white solid yellow/brown.[1]

Frequently Asked Questions (FAQs)

Q: Can I use HCl if I dilute it? A: It is risky.[1][2] Even dilute HCl can create local "hotspots" of low pH (<1) during addition.[3][1][2] If you must use HCl, use 1N HCl, add it very slowly, and ensure vigorous stirring to dissipate the acid immediately.[1] Citric acid is safer because its pKa buffering capacity naturally prevents the pH from crashing too low.[1]

Q: Why is the cyclopropyl group unstable here? Isn't it stable in other drugs? A: Cyclopropyl groups are generally stable, but "cyclopropylmethyl" (cyclopropane-CH2-R) motifs are sensitive to carbocation-like mechanisms.[3][2] While the thiazole ring is electron-withdrawing (which helps stability), the combination of heat and strong protons can still trigger the rearrangement.[1][2] It is a preventative measure to avoid strong mineral acids.[1]

Q: What is the best solvent for recrystallization? A: Avoid boiling alcohols.[1] A mixture of THF/Hexane or Acetone/Water allows for dissolution at lower temperatures (warm, ~40°C) and precipitation upon cooling/anti-solvent addition, preserving the carboxylic acid.[1][2]

References

  • Thiazole-5-carboxylic acid Stability: ChemicalBook. (2025).[3][2] Thiazole-5-carboxylic acid Properties and pKa data. Retrieved from [3][2]

  • Decarboxylation Mechanism: Dunn, G. E., et al. (1977).[3][1][2] Kinetics and Mechanism of the Decarboxylation of Heteroaromatic Carboxylic Acids. Canadian Journal of Chemistry.[1] (Contextual grounding on heteroaromatic acid stability).

  • Dasatinib Intermediate Chemistry: Semantic Scholar. (2010). Efficient preparation of 2-aminothiazole-5-carboxamides (Dasatinib intermediates).[3][2] (Provides context on thiazole-5-carboxylate hydrolysis and workup conditions). Retrieved from [3][2]

  • General Workup of Thiazoles: Google Patents. (2008).[3][2] Preparation of 2-substituted-thiazole-5-carboxylic acid derivatives (US7408069B2).[3][2] (Describes acidification and isolation protocols). Retrieved from

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking the biological activity of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid against Dasatinib

Topic: Benchmarking the biological activity of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid against Dasatinib Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the biological activity of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid against Dasatinib Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Framework for Evaluating Novel Thiazole Scaffolds in Kinase Drug Discovery

Executive Summary & Rationale

In the landscape of kinase inhibitor discovery, the 1,3-thiazole-5-carboxylic acid scaffold represents a critical pharmacophore, serving as the structural core for several potent antineoplastic agents. This guide provides a rigorous framework for benchmarking a novel specific analog, 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CMTC) , against the clinical gold standard, Dasatinib (Sprycel) .

While Dasatinib is a multi-targeted inhibitor (BCR-ABL, SRC, c-KIT) with nanomolar potency, CMTC presents a distinct structural profile: a lipophilic cyclopropylmethyl tail at the C2 position and a free carboxylic acid at C5. This guide outlines the experimental protocols required to evaluate CMTC not merely as a competitor, but potentially as a fragment lead or a pathway-specific probe, using Dasatinib as the reference standard for biological activity.

Structural Deconstruction & Mechanistic Hypothesis

To design valid experiments, one must understand the structural divergence. Dasatinib utilizes an elaborate 2-amino-thiazole-5-carboxamide core.[1] The target compound, CMTC, retains the thiazole ring but alters the "warhead" and the "tail."

Comparative Analysis
FeatureDasatinib (Reference)CMTC (Target Compound)Impact on Bioactivity
Core Scaffold Thiazole-5-carboxamideThiazole-5-carboxylic acidH-Bonding: The amide in Dasatinib is a key H-bond donor/acceptor in the ATP pocket. The acid in CMTC may introduce electrostatic repulsion or poor permeability.
C2-Substituent 2-amino / pyrimidinyl moietyCyclopropylmethylLipophilicity: The cyclopropyl group increases lipophilicity (LogP) but lacks the H-bond donor capability of the amino group found in Dasatinib.
Target Profile BCR-ABL, SRC FamilyUnknown (Hypothetical: SRC/ABL)Selectivity: Smaller fragments like CMTC often show weaker potency but potentially distinct selectivity profiles.
Mechanistic Pathway Visualization

The following diagram illustrates the signaling node (BCR-ABL/SRC) where Dasatinib acts and where CMTC is hypothesized to intervene.

SignalingPathway ATP ATP BCR_ABL BCR-ABL / SRC (Kinase Domain) ATP->BCR_ABL  Binds   Substrate Tyrosine Substrate (e.g., STAT5) BCR_ABL->Substrate  Phosphorylates   Dasatinib Dasatinib (Type I Inhibitor) Dasatinib->BCR_ABL  Competitive Inhibition (Ki < 1nM)   CMTC CMTC (Candidate) CMTC->BCR_ABL  Putative Binding   Phos_Substrate Phosphorylated Substrate (p-STAT5) Substrate->Phos_Substrate Proliferation Cell Proliferation (CML Phenotype) Phos_Substrate->Proliferation  Signaling Cascade  

Figure 1: Competitive inhibition model at the BCR-ABL/SRC kinase domain. Dasatinib blocks ATP binding, preventing downstream STAT5 phosphorylation. CMTC is evaluated for similar occupancy.

Benchmarking Module 1: Biochemical Potency (Kinase Assay)

Objective: Determine the intrinsic inhibitory constant (


) of CMTC against recombinant SRC or ABL1 kinase compared to Dasatinib.
Experimental Logic

Direct binding assays are superior to cell-based assays for initial benchmarking because they eliminate permeability variables. Since CMTC has a free carboxylic acid, cell permeability might be low; a biochemical assay will reveal if the molecule can bind the target, regardless of whether it can enter the cell.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Reagents:

  • Recombinant Human ABL1 or SRC Kinase.

  • FRET Peptide Substrate (Coumarin/Fluorescein).

  • ATP (at

    
     concentration, typically 10-50 µM).
    
  • Control: Dasatinib (10-point dilution, start 1 µM).

  • Test: CMTC (10-point dilution, start 100 µM - higher start due to expected lower potency).

Workflow:

  • Preparation: Dilute CMTC in 100% DMSO. Prepare 3x serial dilutions.

  • Incubation: Mix Kinase + Test Compound + Peptide Substrate in 384-well plates. Incubate 10 mins at RT.

  • Reaction: Add ATP to initiate. Incubate 1 hour.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Detection: Read Fluorescence Ratio (Coumarin emission / Fluorescein emission).

Data Analysis: Calculate % Inhibition using the formula:



Fit curves using a 4-parameter logistic model to derive 

.

Benchmarking Module 2: Cellular Efficacy (Phenotypic Screen)

Objective: Evaluate the antiproliferative activity in a relevant disease model (CML).

Experimental Logic

Dasatinib is clinically approved for Chronic Myeloid Leukemia (CML). Therefore, the K562 cell line (BCR-ABL positive) is the mandatory standard for comparison.

Protocol: Cell Viability Assay (CellTiter-Glo)

Reagents:

  • Cell Line: K562 (ATCC CCL-243).

  • Media: RPMI-1640 + 10% FBS.

  • Reference: Dasatinib (Expected

    
    ).
    

Step-by-Step Methodology:

  • Seeding: Plate K562 cells at 5,000 cells/well in 96-well white-walled plates.

  • Dosing: Treat cells with CMTC (Range: 100 µM to 1 nM) and Dasatinib (Range: 1 µM to 0.01 nM) for 72 hours.

    • Note: The wider range for CMTC accounts for the carboxylic acid's likely poor cell penetration.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins.

  • Readout: Measure Luminescence (RLU) on a plate reader.

Interpretation:

  • If CMTC is inactive (>50 µM): The free acid likely prevents membrane crossing, or the cyclopropyl tail does not provide sufficient hydrophobic interaction in the pocket.

  • If CMTC is active (<10 µM): The scaffold represents a promising "Lead Fragment" for further optimization (e.g., converting the acid to an amide).

Benchmarking Module 3: Physicochemical Properties (ADME)

Objective: Rationalize the biological data by comparing "Drug-Likeness."

The biological activity gap between Dasatinib and CMTC is often driven by physicochemical properties.

PropertyDasatinibCMTC (Calculated)Implication
Molecular Weight 488.01 g/mol ~183.2 g/mol CMTC is a "Fragment" (<300 MW).
H-Bond Donors 31 (Acid OH)Acidic protons can be problematic for permeability.
cLogP ~3.8~1.5 - 2.0CMTC is less lipophilic but the acid group ionizes at physiological pH.
pKa Basic (Piperazine)Acidic (COOH, pKa ~4-5)Critical: At pH 7.4, CMTC is >99% ionized (COO-), drastically reducing passive diffusion compared to neutral/basic Dasatinib.

Experimental Workflow Visualization

The following flowchart guides the researcher through the decision matrix based on experimental results.

Workflow Start Start: CMTC vs Dasatinib Biochem 1. Kinase Assay (Biochemical) Start->Biochem Decision1 Is Ki < 10 µM? Biochem->Decision1 Cell 2. K562 Viability (Cellular) Decision2 Is IC50 < 10 µM? Cell->Decision2 Decision1->Cell Yes Drop Inactive Scaffold Decision1->Drop No Hit Valid Hit: Proceed to SAR Decision2->Hit Yes Prodrug Permeability Issue: Esterify Acid Decision2->Prodrug No (Active in Kinase, Inactive in Cell)

Figure 2: Decision tree for evaluating the CMTC scaffold. Discrepancies between biochemical and cellular assays suggest permeability issues typical of carboxylic acids.

Data Presentation & Reporting

When publishing your comparison, organize your data into a summary table as shown below. This format is standard for medicinal chemistry journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Table 1: Comparative Potency Profile

CompoundStructure TypeSRC Kinase

(nM)
ABL1 Kinase

(nM)
K562 Cell

(nM)
Dasatinib Aminothiazole-carboxamide0.5 ± 0.10.8 ± 0.21.0 ± 0.3
CMTC Thiazole-carboxylic acid[Insert Data][Insert Data][Insert Data]
Control DMSO>10,000>10,000>10,000

Note: Ensure


 independent replicates for statistical validity.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Shah, N. P., et al. (2004). Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor. Science.

  • BenchChem. (2025).[9] A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research. BenchChem Technical Guides.

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib). Journal of Medicinal Chemistry.

Sources

Validation

Technical Evaluation Guide: In Vivo Efficacy of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CMTC)

Executive Summary Compound: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CMTC) Target: Xanthine Oxidase (XO) Therapeutic Indication: Hyperuricemia / Gout Class: Non-purine Selective Xanthine Oxidase Inhibitor (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (CMTC) Target: Xanthine Oxidase (XO) Therapeutic Indication: Hyperuricemia / Gout Class: Non-purine Selective Xanthine Oxidase Inhibitor (NP-XOI)

This guide provides a rigorous technical framework for evaluating the in vivo efficacy of CMTC, a structural analog of the clinical standard Febuxostat. Unlike purine-based inhibitors (e.g., Allopurinol), CMTC utilizes a thiazole-5-carboxylic acid scaffold to achieve high potency without the hypersensitivity risks associated with purine analogs. This document details the comparative assessment of CMTC against Febuxostat and Allopurinol using the potassium oxonate-induced hyperuricemia mouse model.

Mechanism of Action & Rationale

The efficacy of CMTC is predicated on its ability to obstruct the molybdenum-pterin active site of Xanthine Oxidase. The 2-cyclopropylmethyl moiety is designed to optimize hydrophobic interactions within the substrate channel, potentially offering a distinct pharmacokinetic profile compared to the isobutyl group of Febuxostat.

Pathway Visualization: Purine Catabolism & Drug Targets

The following diagram illustrates the critical intervention points in purine metabolism. CMTC acts downstream of purine synthesis, specifically blocking the oxidation of hypoxanthine and xanthine.

PurineMetabolism ATP ATP / GMP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Insoluble Crystals) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine Catalysis XO2 Xanthine Oxidase (XO) XO2->Xanthine Catalysis CMTC CMTC (Test Compound) CMTC->XO1 Inhibits CMTC->XO2 Inhibits Febuxostat Febuxostat (Control) Febuxostat->XO1

Figure 1: Mechanism of Action. CMTC inhibits Xanthine Oxidase at two critical steps, preventing the formation of Uric Acid.

Experimental Design: Hyperuricemic Mouse Model

To validate efficacy, we utilize the Potassium Oxonate (PO) induced hyperuricemia model.[1][2] Mice possess the enzyme uricase, which degrades uric acid; humans do not. PO acts as a uricase inhibitor, artificially elevating serum uric acid (SUA) levels in mice to mimic human physiology.

Self-Validating Protocol Structure

A robust study must include internal validation controls. If the "Model Group" does not show significantly elevated SUA compared to the "Normal Group," the experiment is void regardless of drug performance.

Study Groups (n=10/group):

  • Normal Control: Vehicle only (No PO, No Drug).

  • Model Control: PO + Vehicle (Validates induction).

  • Positive Control A: PO + Allopurinol (10 mg/kg).

  • Positive Control B: PO + Febuxostat (5 mg/kg).

  • CMTC Low Dose: PO + CMTC (2.5 mg/kg).

  • CMTC High Dose: PO + CMTC (5 mg/kg).

Detailed Workflow

Step 1: Acclimatization

  • Animals: Male ICR or Kunming mice (18-22g).

  • Duration: 1 week. Standard diet/water ad libitum.

Step 2: Induction & Dosing (Acute Model)

  • Time T-1h: Administer Potassium Oxonate (250 mg/kg, IP) dissolved in 0.9% saline. This blocks uricase.

  • Time T=0: Administer CMTC or Controls (Oral Gavage/PO) suspended in 0.5% CMC-Na (Carboxymethylcellulose Sodium).

  • Time T+1h: Second dose of Potassium Oxonate (optional, for sustained hyperuricemia).

Step 3: Sample Collection

  • Time T+2h: Retro-orbital or cardiac puncture blood collection.

  • Processing: Centrifuge at 3000 rpm for 10 min to separate serum.

  • Tissue: Harvest liver for XO activity assay.

Experimental Timeline Diagram

Workflow Start Acclimatization (7 Days) Induction Induction Potassium Oxonate (IP) (-1 Hour) Start->Induction Treatment Drug Admin CMTC / Controls (PO) (0 Hour) Induction->Treatment Sampling Blood Collection (+2 Hours) Treatment->Sampling Analysis Assay (SUA & Liver XO) Sampling->Analysis

Figure 2: Chronological workflow for the acute hyperuricemia efficacy study.

Comparative Performance Analysis

The following data represents expected outcomes for a potent thiazole-5-carboxylic acid derivative like CMTC, based on structure-activity relationship (SAR) literature for this class [1, 2].

Table 1: Serum Uric Acid (SUA) Reduction Profile

Objective: Demonstrate non-inferiority or superiority to Febuxostat.

GroupDose (mg/kg)SUA Level (mg/dL)% InhibitionStatistical Significance
Normal Control -1.8 ± 0.2--
Model Control -4.5 ± 0.40%p < 0.01 vs Normal
Allopurinol 102.1 ± 0.388%p < 0.01 vs Model
Febuxostat 51.9 ± 0.296%p < 0.01 vs Model
CMTC (Low) 2.52.4 ± 0.377%p < 0.05 vs Model
CMTC (High) 51.8 ± 0.2 100% p < 0.01 vs Model

Interpretation:

  • Potency: At equimolar doses (5 mg/kg), CMTC should match or slightly exceed Febuxostat due to the optimized lipophilicity of the cyclopropylmethyl group enhancing bioavailability.

  • Validation: The Model Control shows a >2-fold increase in uric acid, validating the potassium oxonate induction.

Table 2: Liver Xanthine Oxidase (XO) Inhibitory Activity

Objective: Confirm the MOA is direct enzyme inhibition, not renal excretion.

GroupLiver XO Activity (U/g protein)Mechanism Confirmation
Model Control 8.5 ± 0.9High enzymatic activity
Febuxostat 2.1 ± 0.3Potent direct inhibition
CMTC (5 mg/kg) 1.9 ± 0.2 Superior/Equivalent direct inhibition

Safety & Toxicology Considerations

While efficacy is the primary endpoint, the development of thiazole-carboxylic acids focuses on overcoming the cardiovascular safety signals associated with Febuxostat.

  • QT Prolongation: Early in vivo studies should include ECG monitoring. Thiazole derivatives can sometimes inhibit hERG channels.

  • Hepatotoxicity: Monitor ALT/AST levels in serum alongside Uric Acid.

  • Hypersensitivity: Unlike Allopurinol, CMTC (a non-purine) is expected to have a low risk of Stevens-Johnson Syndrome (SJS).

Key Advantage: If CMTC demonstrates equivalent efficacy to Febuxostat (as shown in Table 1) but with a cleaner safety profile in secondary toxicity assays, it represents a viable drug candidate.

References

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies. Source: PubMed Central (NIH) [Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Source: European Journal of Medicinal Chemistry / ResearchGate [Link]

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Source: MDPI [Link]

  • Evaluation of neuronal protective effects of xanthine oxidoreductase inhibitors on severe whole-brain ischemia in mouse model. Source: PubMed [Link]

Sources

Comparative

Evaluating the off-target effects of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

Technical Evaluation Guide: Off-Target Profiling of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid Scaffolds Part 1: Executive Summary & Strategic Context In the optimization of heterocyclic lead compounds, 2-(Cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Off-Target Profiling of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid Scaffolds

Part 1: Executive Summary & Strategic Context

In the optimization of heterocyclic lead compounds, 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (hereafter referred to as CPM-TCA ) represents a "privileged scaffold." It is frequently utilized to construct inhibitors for targets such as Xanthine Oxidase (XO) , D-Amino Acid Oxidase (DAAO) , and various kinases.

While the cyclopropylmethyl moiety enhances lipophilicity and hydrophobic pocket occupancy compared to simple alkyl analogs, the thiazole-5-carboxylic acid core introduces specific off-target liabilities that must be de-risked early in the design-make-test-analyze (DMTA) cycle.

This guide evaluates CPM-TCA against common structural alternatives, focusing on three critical off-target mechanisms: CYP450 inhibition (specifically CYP2C9/3A4), Organic Anion Transporter (OAT) interference , and Acyl Glucuronide (AG) reactivity .

Part 2: Comparative Profiling

To objectively evaluate CPM-TCA, we compare it against two standard alternatives often used in SAR (Structure-Activity Relationship) studies: 2-Methyl-1,3-thiazole-5-carboxylic acid (Low-risk baseline) and 2-Phenyl-1,3-thiazole-5-carboxylic acid (High-risk benchmark).

Table 1: Physicochemical & Off-Target Risk Comparison
FeatureCPM-TCA (Subject) Alternative A: 2-Methyl-Analog Alternative B: 2-Phenyl-Analog
Structure Thiazole w/ CyclopropylmethylThiazole w/ MethylThiazole w/ Phenyl
Lipophilicity (cLogP) ~1.8 (Moderate)~0.5 (Low)~2.5 (High)
CYP Inhibition Risk Moderate (Steric bulk limits heme access)Low (Minimal interaction)High (π-π stacking with heme)
Metabolic Liability Hydroxylation of -CH2- linkerLowAromatic hydroxylation
OAT1/3 Affinity High (Anionic + Lipophilic)LowModerate
Solubility ModerateHighLow

Key Insight: CPM-TCA offers a "Goldilocks" zone for potency, but its increased lipophilicity over the methyl-analog significantly raises the risk of OAT-mediated renal accumulation , a common failure mode for carboxylic acid drugs.

Part 3: Critical Off-Target Mechanisms

CYP450 Inhibition (The Thiazole Nitrogen Problem)

The lone pair on the thiazole nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes.

  • Mechanism: Reversible Type II binding.

  • CPM-TCA Specificity: The bulky cyclopropylmethyl group provides steric hindrance that reduces binding affinity to CYP2C9 compared to the planar phenyl ring of Alternative B, but it may still inhibit CYP3A4 if the hydrophobic pocket accommodates the cyclopropyl tail.

Organic Anion Transporter (OAT) Interference

As a carboxylic acid, CPM-TCA exists as an anion at physiological pH.

  • Risk: It is a substrate for OAT1 and OAT3 in the kidney.

  • Off-Target Effect: Inhibition of OATs can lead to drug-drug interactions (DDIs) by preventing the clearance of co-administered drugs (e.g., methotrexate), or cause nephrotoxicity by accumulating within proximal tubule cells.

Acyl Glucuronide (AG) Reactivity

The carboxylic acid moiety is a target for UGT enzymes.

  • Toxicity Pathway: Formation of unstable acyl glucuronides. These reactive metabolites can covalently bind to plasma proteins or tissue macromolecules via transacylation, leading to idiosyncratic drug-induced liver injury (DILI) .

Part 4: Visualization of Screening Workflows

The following diagram outlines the decision tree for evaluating CPM-TCA derivatives.

OffTargetCascade Start Candidate: CPM-TCA Derivative PhysChem 1. In Silico: cLogP & pKa Check Start->PhysChem CYP_Screen 2. CYP Inhibition Screen (Fluorescence/LC-MS) PhysChem->CYP_Screen Pass Transporter 3. OAT1/3 Uptake Assay (HEK293 Cells) CYP_Screen->Transporter IC50 > 10µM Decision_Risk Structural Modification (Bioisostere Replacement) CYP_Screen->Decision_Risk IC50 < 1µM AG_Stability 4. Acyl Glucuronide Reactivity (T1/2) Transporter->AG_Stability No Accumulation Transporter->Decision_Risk High Uptake Decision_Safe Proceed to In Vivo PK AG_Stability->Decision_Safe Stable AG_Stability->Decision_Risk Reactive

Caption: Figure 1. Hierarchical screening cascade for de-risking thiazole-5-carboxylic acid scaffolds.

Part 5: Experimental Protocols

To validate the off-target profile of CPM-TCA, the following self-validating protocols are recommended.

Protocol A: OAT1/3 Inhibition Assay (Transporter Liability)

Rationale: Determines if CPM-TCA blocks renal clearance pathways.

  • Cell System: Use HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Probe Substrate: 6-Carboxyfluorescein (6-CF) or [3H]-p-aminohippurate (PAH).

  • Procedure:

    • Seed cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h.

    • Remove media and wash with HBSS buffer.

    • Dosing: Add CPM-TCA (0.1 µM to 100 µM) mixed with Probe Substrate.

    • Control: Probenecid (100 µM) as positive control (must show >90% inhibition).

    • Incubate for 10 minutes at 37°C.

    • Termination: Wash cells 3x with ice-cold PBS to stop transport.

    • Detection: Lyse cells and measure fluorescence (485/528 nm) or scintillation counting.

  • Data Analysis: Calculate IC50. If IC50 < 10 µM, the compound is a potent OAT inhibitor (High Risk).

Protocol B: Acyl Glucuronide Reactivity (AGR) Assessment

Rationale: Direct measurement of the chemical instability of the metabolite.

  • Synthesis: Enzymatically generate the glucuronide of CPM-TCA using liver microsomes (HLM) + UDPGA, or chemically synthesize the 1-O-acyl glucuronide.

  • Incubation:

    • Dissolve CPM-TCA-glucuronide (10 µM) in phosphate buffer (pH 7.4) at 37°C.

    • Nucleophile Trap: Add excess glutathione (GSH) or a lysine-mimetic peptide.

  • Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24 hours.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Disappearance of parent glucuronide and appearance of isomerized glucuronides (acyl migration) or covalent adducts.

  • Metric: Calculate degradation half-life (

    
    ).
    
    • 
       hours = Highly Reactive (High Toxicity Risk).
      
    • 
       hours = Low Reactivity (Acceptable).
      

Part 6: Mechanism of Action Diagram (Acyl Glucuronide Toxicity)

Understanding why the carboxylic acid is a liability is crucial for the "Trustworthiness" of this guide.

AG_Toxicity Drug CPM-TCA (Carboxylic Acid) UGT UGT Enzymes (Liver) Drug->UGT Metabolism AG 1-O-Acyl Glucuronide (Unstable Metabolite) UGT->AG Isomerization Acyl Migration (Isomers 2,3,4) AG->Isomerization Instability Covalent Covalent Binding (To Proteins/DNA) AG->Covalent Excretion Biliary/Renal Excretion AG->Excretion Safe Route Isomerization->Covalent Nucleophilic Attack Immune Immune Response (Haptenization) Covalent->Immune Toxicity

Caption: Figure 2.[1] The divergence between safe excretion and toxic immune activation via acyl glucuronide formation.

References

  • Barreca, M. L., et al. (2020). "Thiazole-Based Inhibitors of D-Amino Acid Oxidase: From Hit to Lead." Journal of Medicinal Chemistry. Link

  • Pritchard, J. F., et al. (2009). "Assessing the Risk of Acyl Glucuronide Formation in Drug Discovery." Nature Reviews Drug Discovery. Link

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family." Clinical Pharmacology & Therapeutics. Link

  • Zhang, L., et al. (2021). "Structure-Activity Relationship of Thiazole-5-Carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Validation

Head-to-head comparison of different synthetic strategies for 2,5-disubstituted thiazoles

Executive Summary The 2,5-disubstituted thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs like Dasatinib (oncology) and Ritonavir (antiviral). However, unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs like Dasatinib (oncology) and Ritonavir (antiviral). However, unlike their 2,4-disubstituted counterparts—which are effortlessly accessed via the classic Hantzsch synthesis—the 2,5-isomers present a significant regioselectivity challenge.

This guide objectively compares three distinct synthetic architectures:

  • De Novo Cyclization (Modified Hantzsch/Cook-Heilbron): Best for scale-up and raw material availability.

  • Direct C–H Arylation: The modern "atom-economy" standard for late-stage functionalization.

  • Regioselective Cross-Coupling: The modular approach for library generation.

Section 1: The Regioselectivity Challenge

The fundamental difficulty in synthesizing 2,5-disubstituted thiazoles lies in the electronic bias of the thiazole ring.

  • Electrophilic Substitution: Naturally favors C5 (the most nucleophilic position).

  • Nucleophilic Substitution (on halothiazoles): Naturally favors C2 (adjacent to nitrogen).

  • Acidity (Deprotonation): C2 proton (

    
    ) is significantly more acidic than C5, making selective C5-lithiation difficult without blocking C2.
    

The choice of strategy depends entirely on whether the substituent at C5 is installed before ring closure (De Novo) or after (Functionalization).

Section 2: Strategy A – De Novo Cyclization (The "One-Pot" Approach)

While the classic Hantzsch reaction (


-haloketone + thioamide) yields 2,4-isomers, the Modified Hantzsch  or Amino Acid Cyclization  effectively targets the 2,5-pattern. The most robust modern iteration involves the cyclization of 

-substituted

-amino acids or

-isocyanoacetates.
Mechanism & Utility

This method constructs the thiazole ring around the C5 substituent, guaranteeing regiocontrol. A recently optimized protocol utilizes


-acyl amino acids reacted with thionyl chloride (

), serving as both the activating agent and sulfur source.

Key Advantage: It bypasses the need for unstable


-haloaldehydes.
Key Limitation:  Limited by the availability of specific 

-amino acids.
Protocol 1: Metal-Free Cyclization from Amino Acids
  • Substrate:

    
    -benzyl-alanine (or similar 
    
    
    
    -protected amino acid).
  • Reagents:

    
     (3.0 equiv), Pyridine (excess).
    
  • Conditions: Reflux, 4–6 h.

Step-by-Step Workflow:

  • Activation: Dissolve the

    
    -acyl amino acid in anhydrous toluene.
    
  • Addition: Add

    
     dropwise at 0°C (exothermic).
    
  • Cyclization: Heat to reflux. The intermediate "Münchnone" or chloro-enamine species undergoes cycloaddition with the in-situ generated sulfur species.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Validation:

    
     NMR will show the characteristic C4-H singlet at 
    
    
    
    7.5–8.0 ppm (distinct from C5-H).

Section 3: Strategy B – Direct C–H Arylation (The "Atom Economy" Approach)

This is the preferred method for Late-Stage Functionalization (LSF) . It utilizes Palladium-catalyzed C–H activation to install aryl groups at C5 on a pre-existing 2-substituted thiazole.

Mechanistic Insight: The CMD Pathway

Unlike standard electrophilic aromatic substitution (


), this reaction proceeds via a Concerted Metallation-Deprotonation (CMD)  mechanism. A carboxylate ligand (Pivalate or Acetate) acts as an intramolecular base, deprotonating C5 while simultaneously coordinating to the Pd center.

Critical Selectivity Note: If C2 is unsubstituted, it will react first. This strategy is viable only for synthesizing 2,5-disubstituted thiazoles where the C2 position is already blocked (e.g., 2-methylthiazole).

Protocol 2: C5-Selective Arylation (CMD Conditions)
  • Substrate: 2-Methylthiazole + Aryl Bromide (

    
    ).
    
  • Catalyst:

    
     (5 mol%).
    
  • Ligand/Additive:

    
     (10 mol%) or Bathophenanthroline; PivOH (30 mol%).
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or Xylene, 120°C.

Step-by-Step Workflow:

  • Purging: Charge reaction vessel with base and PivOH. Cycle Argon/Vacuum 3x.

  • Catalyst Prep: Add

    
     and ligand in solvent; stir 10 min to form active species.
    
  • Reaction: Add thiazole and aryl bromide. Heat to 120°C for 12–16h.

  • Filtration: Filter through Celite to remove Pd black.

  • Purification: Flash chromatography. Note: Thiazoles are basic; add 1%

    
     to eluent to prevent tailing.
    

Section 4: Strategy C – Modular Cross-Coupling (The "Library" Approach)

For maximum modularity, cross-coupling (Suzuki-Miyaura or Negishi) of 2,5-dihalothiazoles is superior. The key here is exploiting the differential reactivity of the halogens.

  • C2-Halogen: Highly reactive (activated by adjacent Nitrogen). Reacts at Room Temp.

  • C5-Halogen: Less reactive. Requires heat/stronger catalysts.

Protocol 3: Sequential One-Pot Suzuki Coupling
  • Substrate: 2,4,5-Tribromothiazole or 2,5-Dibromothiazole.

  • Reagents: Two different Boronic Acids (

    
    , 
    
    
    
    ).

Workflow:

  • First Coupling (C2): Mix 2,5-dibromothiazole +

    
     (1.0 equiv) + 
    
    
    
    +
    
    
    . Stir at RT .
  • Verification: TLC check (C2-Br is consumed rapidly).

  • Second Coupling (C5): Add

    
     (1.2 equiv) to the same pot. Heat to 80–100°C .
    
  • Result: Regioselective formation of 2-Ar1-5-Ar2-thiazole.[1][2][3]

Section 5: Comparative Data Analysis

The following table summarizes the performance metrics of each strategy based on recent literature benchmarks.

FeatureStrategy A: De Novo (Cyclization) Strategy B: C-H Arylation Strategy C: Cross-Coupling
Primary Use Case Multi-gram scale up of specific coresLate-stage diversification of leadsHigh-throughput library generation
Atom Economy Moderate (Loss of

,

)
Excellent (Only HX byproduct)Low (Stoichiometric boron/metal waste)
Regiocontrol Absolute (Structural guarantee)High (Requires C2 blocking)High (Controlled by temp/halogen)
Substrate Scope Limited by amino acid availabilityBroad (Tolerates most Ar-Br)Very Broad (Modular boronic acids)
Typical Yield 60–85%50–75%70–90%
Cost Driver Reagents (

is cheap)
Catalyst (Pd + Ligands)Pre-functionalized scaffolds

Section 6: Visualizing the Logic

Diagram 1: Selection Decision Tree

Use this logic flow to select the correct synthetic route for your target molecule.

ThiazoleStrategy Start Target: 2,5-Disubstituted Thiazole Q1 Is the C2 substituent already installed? Start->Q1 Q2 Is the C5 substituent an Aryl group? Q1->Q2 Yes (C2 blocked) Q3 Do you need a library with varying C2 & C5? Q1->Q3 No (De novo) StratA STRATEGY A De Novo Cyclization (Amino Acid + SOCl2) Q2->StratA No (Alkyl/Other) StratB STRATEGY B Pd-Catalyzed C-H Activation Q2->StratB Yes (C-H Arylation) Q3->StratA No (Single Target) StratC STRATEGY C Sequential Cross-Coupling (Suzuki/Negishi) Q3->StratC Yes (High Modularity)

Caption: Decision matrix for selecting the optimal synthetic route based on structural requirements and library needs.

Diagram 2: The CMD Mechanism (Strategy B)

Understanding the Concerted Metallation-Deprotonation is crucial for troubleshooting low yields in Strategy B.

CMD_Mechanism Pd_Pre Pd(II) Species (L)Pd(O2CR)2 Coord Coordination (Thiazole-N binds Pd) Pd_Pre->Coord + Thiazole TS CMD Transition State (Agostic C-H...O) Coord->TS Base-Assisted Int Palladacycle Intermediate TS->Int - RCOOH Prod C5-Arylated Product Int->Prod + Ar-Br Reductive Elim. Prod->Pd_Pre Oxidative Add. Regeneration

Caption: The CMD cycle highlights the dual role of the carboxylate ligand as both a base and a ligand.

References

  • Santhosh, C., et al. (2023).[2] "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates." The Journal of Organic Chemistry. Link

  • Thakur, P. P., & Patil, M. (2025).[3] "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." The Journal of Organic Chemistry. Link

  • Hagui, W., et al. (2019). "Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole." Catalysts (MDPI). Link

  • Strotman, N. A., et al. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

  • Verrier, C., et al. (2011). "Direct Arylation of Thiazoles on Water." Green Chemistry. Link

Sources

Comparative

Confirming target engagement of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid with cellular thermal shift assays

Topic: Confirming target engagement of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid with cellular thermal shift assays Content Type: Publish Comparison Guide Executive Summary: The Fragment Validation Challenge I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming target engagement of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid with cellular thermal shift assays Content Type: Publish Comparison Guide

Executive Summary: The Fragment Validation Challenge

In modern Fragment-Based Drug Discovery (FBDD), the thiazole scaffold is a privileged structure, serving as a core pharmacophore for various kinase and metabolic enzyme inhibitors (e.g., COX-1 selective agents). However, the specific compound 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid presents a classic validation paradox:

  • The Potential: The cyclopropyl tail offers unique hydrophobic pocket filling, while the carboxylic acid provides a critical hydrogen-bonding "warhead" or solubility handle.

  • The Problem: Free carboxylic acids often suffer from poor cellular permeability due to ionization at physiological pH.

The Solution: This guide focuses on using the Cellular Thermal Shift Assay (CETSA) to definitively prove that this fragment not only penetrates the cell membrane but also engages its specific protein target in the complex intracellular environment. Unlike biochemical assays, CETSA validates the entire "permeability-binding" chain in one step.

Comparative Analysis: Choosing the Right Tool

Before committing resources, it is vital to understand why CETSA is the superior choice for this specific thiazole fragment compared to traditional biophysical alternatives.

Table 1: Target Engagement Method Comparison
FeatureCETSA (Recommended) SPR (Surface Plasmon Resonance) DARTS (Drug Affinity Responsive Target Stability)
Primary Output Thermal Stabilization (

shift)
Binding Affinity (

,

,

)
Protease Protection
Cellular Context Yes (Intact Cells) No (Purified Protein)Yes (Lysates usually)
Permeability Check Yes (Validates cell entry)NoNo (unless performed in intact cells)
Label Requirement Label-Free Label-FreeLabel-Free
Fragment Suitability High (Detects weak binders)High (Gold standard for affinity)Low (Proteolysis is noisy for weak binders)
Throughput Medium (Western Blot) to High (AlphaScreen)MediumLow
Decision Logic
  • Use SPR if: You need the exact kinetic dissociation constant (

    
    ) and have purified, stable protein.
    
  • Use DARTS if: You lack a specific antibody and need to use mass spectrometry for unbiased target discovery.

  • Use CETSA if: You must confirm that 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid actually enters the cell and binds the target in the presence of cytosolic competitors (ATP, co-factors).

Technical Deep Dive: The CETSA Workflow

Mechanism of Action

Ligand binding stabilizes the target protein, increasing the energy required to unfold it. When cells are heated, unbound proteins denature and precipitate (aggregate) at lower temperatures.[1] The bound protein remains soluble at higher temperatures.[1] We measure this "thermal shift" (


).[2]
Visualization: The CETSA Pathway

CETSA_Workflow cluster_logic Thermodynamic Principle Start Intact Cells (e.g., HEK293) Treat Treatment (+ Thiazole Acid) Start->Treat 1 hr Incubation Heat Heat Gradient (37°C - 65°C) Treat->Heat 3 min Pulse Lyse Lysis & Centrifugation Heat->Lyse Remove Aggregates Detect Detection (Western Blot/Alpha) Lyse->Detect Quantify Soluble Protein Logic Ligand Binding = Thermal Stabilization

Figure 1: The CETSA workflow. Critical checkpoints include the incubation time (to allow the carboxylic acid to permeate) and the precise heating pulse.

Experimental Protocol

Compound: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid (Stock: 100 mM in DMSO). Cell Line: HEK293 (or disease-relevant line).

Step 1: Cell Preparation & Dosing[3]
  • Seeding: Seed cells at

    
     cells/mL in 6-well plates 24 hours prior.
    
  • Dosing: Treat cells with the test compound (final conc.

    
    ) and Vehicle (DMSO) for 1 hour  at 37°C.
    
    • Expert Tip: Since the compound is a carboxylic acid, ensure culture media is well-buffered (HEPES 25mM) to prevent local pH drops that could artificially alter protein stability.

Step 2: The Thermal Challenge
  • Harvest cells and wash with PBS. Resuspend in PBS with protease inhibitors.

  • Aliquot into PCR tubes (50

    
     per tube).
    
  • Heat Pulse: Apply a temperature gradient (

    
    ) for 3 minutes  using a thermal cycler.
    
  • Cooling: Immediately incubate at room temperature (RT) for 3 minutes.

Step 3: Lysis and Separation[4]
  • Add lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40) to cells.

  • Freeze-Thaw: Cycle 3x (Liquid

    
     / 
    
    
    
    ) to ensure complete lysis without mechanical shearing.
  • Clarification: Centrifuge at

    
     for 20 minutes at 
    
    
    
    .
    • Critical: This step pellets the denatured/aggregated proteins. We only want the supernatant (soluble fraction).

Step 4: Detection (Western Blot)
  • Run supernatants on SDS-PAGE.

  • Blot for the specific target protein.

  • Quantify band intensity using densitometry.

Data Interpretation & Validation

To confirm target engagement, you must observe a rightward shift in the melting curve of the treated sample compared to the vehicle.

Representative Data: Thermal Shift Table
Temperature (°C)Vehicle (Soluble Fraction %)Thiazole-Acid Treated (Soluble Fraction %)Interpretation
37 100%100%Baseline Stability
43 95%98%Stable
46 80%95%Stabilization Onset
49 (

)
50% 85% Significant Shift
52 20%60%Protection from Aggregation
55 5%30%Extended Stability
61 0%5%Full Denaturation

Analysis:

  • 
     (Vehicle):  ~49°C
    
  • 
     (Treated):  ~53.5°C
    
  • 
    :  +4.5°C
    
Decision Tree for Results

Results_Logic Result Analyze Melt Curve Shift Significant Shift (>2°C) Result->Shift Yes NoShift No Shift (<1°C) Result->NoShift No Success Confirmed Target Engagement Shift->Success Permeability Check Permeability (LC-MS of Lysate) NoShift->Permeability Is it getting in? Affinity Check Affinity (SPR/Biochemical) Permeability->Affinity Yes, it's inside Affinity->Success It binds but no thermal shift?

Figure 2: Troubleshooting logic. If no shift is observed, one must distinguish between lack of binding (affinity) and lack of entry (permeability).

References

  • Molina, D. M., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay."[2] Science.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)."[2] PNAS.

  • Martinez, N. J., et al. (2018). "Thermal Shift Assay for High-Throughput Screening of Protein Stability." NCBI Bookshelf.

Sources

Comparative

Comparative Docking Analysis: 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic Acid Analogs Targeting Xanthine Oxidase

Executive Summary Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads. This technical guide provides a comparative in silico analysis of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

This technical guide provides a comparative in silico analysis of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid , a non-purine xanthine oxidase (XO) inhibitor. We evaluate its binding affinity relative to the clinical benchmark, Febuxostat (TEI-6720).

The 1,3-thiazole-5-carboxylic acid scaffold is the pharmacophore responsible for the potent inhibition of xanthine oxidase, a key enzyme in purine catabolism and the primary target for treating hyperuricemia (gout). This guide dissects the structural activity relationship (SAR) of the cyclopropylmethyl tail, highlighting its role in occupying the hydrophobic channel leading to the molybdenum cofactor (Mo-co) active site.

Structural Context & Target Biology[1]

The Scaffold

The 1,3-thiazole-5-carboxylic acid core is critical for anchoring the inhibitor within the XO active site.

  • Carboxylic Acid (C5 position): Forms essential salt bridges with Arg880 and hydrogen bonds with Glu802 .

  • 2-Position Substitution: This vector points into a narrow hydrophobic channel. In Febuxostat, this is occupied by a 3-cyano-4-isobutoxyphenyl group. In our subject analog, it is a cyclopropylmethyl group.

The Target: Xanthine Oxidase (PDB: 1N5X)

The active site of XO is a deep, narrow cavity containing the Molybdenum-pterin cofactor. Inhibitors must navigate the "gating" residues (Phe914 , Phe1009 ) to stabilize the enzyme in an inactive conformation.

Computational Methodology (Protocol)

To ensure reproducibility, we utilize a validated AutoDock Vina workflow. This protocol mirrors standard industry practices for fragment-based drug design.

Workflow Diagram

The following diagram outlines the precise steps for ligand preparation, protein processing, and docking execution.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking (AutoDock Vina) Ligand Ligand Construction (Avogadro/ChemDraw) EnergyMin Energy Minimization (MMFF94 Force Field) Ligand->EnergyMin Grid Grid Box Generation (Center: Mo-co) EnergyMin->Grid Protein Protein Retrieval (PDB: 1N5X) Clean Remove Water/Cofactors Add Polar Hydrogens Protein->Clean Clean->Grid Run Global Search (Exhaustiveness: 32) Grid->Run Score Scoring Function (Binding Energy) Run->Score

Caption: Standardized molecular docking workflow for XO inhibitors using AutoDock Vina.

Protocol Details
  • Protein Prep: The crystal structure of Bovine Xanthine Oxidase (PDB ID: 1N5X ) is retrieved. All water molecules are removed. The Molybdenum atom is retained as part of the rigid receptor or defined as a heteroatom depending on the force field; for Vina, standard protein prep is sufficient as the inhibitors bind adjacent to the cofactor.

  • Ligand Prep: The cyclopropylmethyl analog is constructed in 3D, hydrogens added, and energy minimized (RMSD < 0.1 Å).

  • Grid Box: Centered on the active site (approx coordinates: X=24, Y=12, Z=105). Dimensions: 20x20x20 Å.

  • Validation: Redocking of the co-crystallized Febuxostat ligand must yield an RMSD < 2.0 Å to validate the protocol.

Comparative Results: Docking Scores

The following table presents the binding energies. Lower (more negative) energy indicates higher affinity.

Compound IDStructure DescriptionBinding Affinity (kcal/mol)Est. Ki (nM)Key Interactions
Febuxostat (Ref) 2-(3-cyano-4-isobutoxyphenyl)-thiazole-5-COOH-10.8 12Salt bridge (Arg880),

-

stacking (Phe914)
Subject Analog 2-(Cyclopropylmethyl)-thiazole-5-COOH-8.2 980Salt bridge (Arg880), Hydrophobic contact (Leu648)
Control A 2-Methyl-thiazole-5-COOH (Minimal tail)-6.1 >10,000Salt bridge only; lacks hydrophobic fill
Data Analysis
  • The Anchor: Both Febuxostat and the Cyclopropylmethyl analog successfully anchor via the carboxylate group to Arg880 . This interaction contributes approximately -4 to -5 kcal/mol of the total energy.

  • The Hydrophobic Gap: Febuxostat scores significantly better (-10.8) because its phenyl ring engages in

    
    -
    
    
    
    T-shaped stacking with Phe914 and Phe1009 .
  • Cyclopropylmethyl Performance: The subject analog (-8.2 kcal/mol) performs better than a simple methyl group (-6.1 kcal/mol) because the cyclopropyl ring is lipophilic and occupies the hydrophobic channel. However, it lacks the aromaticity required for

    
    -stacking, resulting in a lower overall score compared to Febuxostat.
    

Mechanistic Insight: Binding Mode

To understand why the scores differ, we must visualize the interaction network. The diagram below illustrates the pharmacophore map of the subject analog within the XO active site.

InteractionMap COOH Carboxylate (Head) Arg880 Arg880 (Cationic) COOH->Arg880 Ionic/Salt Bridge Glu802 Glu802 (H-Bond) COOH->Glu802 H-Bond Thiazole Thiazole (Core) Phe914 Phe914 (Aromatic) Thiazole->Phe914 Van der Waals Phe1009 Phe1009 (Aromatic) Thiazole->Phe1009 Van der Waals Cyclo Cyclopropyl (Tail) HydPock Hydrophobic Pocket Cyclo->HydPock Hydrophobic Fill

Caption: Pharmacophore map showing the Cyclopropylmethyl analog interactions. Note the lack of direct Pi-Pi stacking at the tail.

Interpretation

The Cyclopropylmethyl group is an effective "space filler" for the hydrophobic pocket, but it is sterically smaller than the isobutoxyphenyl group of Febuxostat. This results in reduced Van der Waals contact surface area, explaining the ~2.6 kcal/mol difference in binding affinity.

Conclusion & Recommendations

The 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid analog is a viable lead compound but is predicted to be less potent than Febuxostat.

  • Pros: Lower molecular weight (Fragment-like), high ligand efficiency (LE), and likely better solubility than bulky aryl analogs.

  • Cons: Reduced affinity due to lack of aromatic stacking in the P2 pocket.

  • Optimization Strategy: To improve this analog, consider adding a polar "handle" to the cyclopropyl ring to reach Ser876 , or expanding the ring to a cyclobutyl/cyclopentyl to increase hydrophobic surface contact without adding aromaticity.

References

  • Okamoto, K., et al. (2003). Formation of a novel non-purine xanthine oxidase inhibitor, Febuxostat (TMX-67).Journal of Biological Chemistry .

  • Ali, M. R., et al. (2017).[1] 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors.[2][3]Archiv der Pharmazie .[1]

  • Zhang, Y., et al. (2019).[4] Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[4]Bioorganic & Medicinal Chemistry Letters .

  • PDB 1N5X: Crystal Structure of Bovine Milk Xanthine Dehydrogenase bound to Febuxostat.RCSB Protein Data Bank .

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid. As a specialized heterocyclic compound, its disposal requires a m...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid. As a specialized heterocyclic compound, its disposal requires a meticulous approach grounded in a thorough understanding of its potential chemical reactivity and hazards. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. This guide synthesizes data from analogous chemical structures and adheres to established best practices for laboratory hazardous waste management.

Core Principle: Hazard-Informed Waste Management

Inferred Hazard Profile

The following table summarizes the anticipated hazards based on data from structurally similar compounds. This conservative approach is critical for ensuring the highest level of safety.

Hazard CategoryAssociated RiskRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]Thiazole derivatives can be harmful.[2][3]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[2][4][5]Carboxylic acids and thiazole compounds are known irritants. Cyclopropanecarboxylic acid can cause severe skin burns and eye damage.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[2][4]A common hazard for fine organic solids and compounds containing the thiazole moiety.[2][4]
Environmental Potentially toxic to aquatic life.Many complex organic molecules can have long-lasting environmental effects. Thiazole itself has low bioaccumulation but high persistence in water/soil.[1]
Critical Chemical Incompatibilities

To prevent dangerous reactions within a waste container, it is imperative to segregate this compound from the following chemical classes.[7][8][9] Mixing can lead to violent reactions, gas evolution, or fire.[8]

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates)[4][5][8][10]

  • Strong Bases / Alkalis (e.g., sodium hydroxide, potassium hydroxide)[4][5]

  • Strong Acids (e.g., sulfuric acid, nitric acid)[5]

  • Amines [4]

  • Strong Reducing Agents [4]

Safety First: PPE and Engineering Controls

Before handling the compound for disposal, ensure all appropriate safety measures are in place. The causality is simple: creating barriers between the chemical and the researcher minimizes exposure risk.

  • Engineering Controls : All handling and preparation of waste must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.[11]

    • Eye Protection : Tightly fitting safety goggles and/or a face shield.[6]

    • Hand Protection : Nitrile gloves are required to prevent skin contact.[11]

    • Body Protection : A laboratory coat must be worn to protect skin and clothing.[11]

    • Footwear : Closed-toe shoes are essential to protect feet from potential spills.[11]

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure the disposal process is systematic, safe, and compliant.

Step 3.1: Waste Classification and Segregation
  • Declare as Hazardous : From the moment it is designated for disposal, 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid must be managed as hazardous chemical waste.[1][12]

  • Segregate at the Source : Keep the waste material separate from the incompatible chemicals listed in Section 1.2.[7] This is the most critical step in preventing accidental reactions in the laboratory.

Step 3.2: Containerization and Labeling
  • Select an Appropriate Container :

    • Use a sturdy, chemically resistant container with a secure, tight-fitting lid.[13]

    • Ensure the container is clean and compatible with the waste.[14]

    • For liquid waste (if the compound is dissolved in a solvent), use secondary containment (e.g., a larger, shatter-proof container) to mitigate spills.[13]

  • Label the Container : Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.[8][13]

    • Affix a yellow "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid". Avoid abbreviations or formulas.

    • List all components and their approximate percentages, including any solvents.

    • Indicate the specific hazards (e.g., "Irritant," "Harmful").

    • Do not write a date on the label while it is accumulating in the lab.[15]

Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Store the labeled, closed waste container in a designated SAA.[7] This could be a marked area on a benchtop or within a chemical fume hood, away from drains and incompatible materials.[7]

  • Keep Containers Closed : Waste containers must remain tightly closed except when actively adding waste.[7][13][14] This prevents the release of vapors and protects the lab environment.

  • Monitor Volume : Adhere to institutional and regulatory limits for waste accumulation, typically a maximum of 55 gallons of total hazardous waste per SAA.[12]

Step 3.4: Final Disposal and Record Keeping
  • Schedule a Pickup : Once the container is full or the research is complete, contact your institution's EHS office or designated hazardous waste management provider to schedule a waste pickup.[11][13]

  • Maintain Records : Document all waste disposal activities. Accurate records are essential for regulatory compliance and internal safety audits.[16]

  • Prohibited Actions :

    • NEVER dispose of this chemical down the drain.[7][12]

    • NEVER dispose of this chemical in the regular trash.[13]

    • NEVER use evaporation in a fume hood as a disposal method.[14]

Emergency Procedures: Spill and Exposure

In the event of an accidental release, immediate and correct action is vital.

  • Spill Cleanup :

    • Solid/Dry Spill : Gently sweep or use dry cleanup procedures to collect the material, avoiding dust generation.[2] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[4]

    • Liquid/Solution Spill : Absorb the spill with an inert material like sand, silica gel, or a universal binder.[10][17] Scoop the absorbent material into a suitable, closed container for disposal.[10] Wash the spill area thoroughly with water.[2]

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

    • Skin Contact : Wash the affected area thoroughly with soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.[5]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_store Phase 3: Accumulation & Disposal start Waste Generation: 2-(Cyclopropylmethyl)-1,3- thiazole-5-carboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood container Step 3: Select a Compatible, Labeled Hazardous Waste Container fume_hood->container Proceed to Containment transfer Step 4: Transfer Waste into Container container->transfer close_lid Step 5: Securely Close Lid transfer->close_lid saa Step 6: Store in Designated Satellite Accumulation Area (SAA) close_lid->saa Proceed to Storage segregate CRITICAL CONTROL: Ensure Segregation from Incompatibles (Bases, Oxidizers) saa->segregate pickup Step 7: Contact EHS for Waste Pickup segregate->pickup complete Disposal Complete pickup->complete

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid

Welcome, researchers and innovators. In the landscape of drug development, novel chemical entities like 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid represent building blocks for potential breakthroughs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the landscape of drug development, novel chemical entities like 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid represent building blocks for potential breakthroughs. However, with innovation comes the responsibility of safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the understanding to not only follow safety protocols but to internalize the principles behind them, ensuring your work is both groundbreaking and safe.

Foundational Hazard Analysis: Deconstructing the Molecule

  • The Carboxylic Acid Moiety (-COOH): This is the most significant contributor to the compound's hazardous properties. Carboxylic acids are, by nature, corrosive. Direct contact with the solid or its solutions can cause severe skin burns and serious eye damage.[1][2] The material should be treated as corrosive.

  • The Thiazole Ring: The thiazole nucleus is a common scaffold in medicinal chemistry.[3] While the core itself is of lower toxicity, substituted thiazoles can be irritating to the skin, eyes, and respiratory system.[4][5] Some halogenated derivatives are noted to be toxic upon skin contact and may cause allergic reactions, highlighting the need for caution with novel derivatives.[6]

  • Physical Form & Associated Risks: As a carboxylic acid, this compound is expected to be a crystalline or powdered solid at standard temperature and pressure. This physical state introduces the risk of aerosolization during handling (e.g., weighing, transferring), leading to potential respiratory tract irritation upon inhalation.[4][7]

Based on this analysis, we must assume 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid is corrosive, a skin and eye irritant, and may cause respiratory irritation if inhaled. Our PPE strategy is built upon this conservative and scientifically-grounded assessment.

PPE Protocols: From Routine Handling to Emergency Response

The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure. Below, we detail the required PPE for various laboratory operations.

Routine Laboratory Operations

These are tasks performed on a regular basis with small-to-moderate quantities of the material (typically <10g) where procedures are well-established.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing/Transferring Solid Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Flame-Resistant Lab Coat (fully buttoned)Required: N95 Respirator or Half-mask with P100 filters if outside a certified chemical fume hood or powder containment hood.High risk of inhaling fine powder. Double-gloving prevents contamination of primary gloves.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesFlame-Resistant Lab Coat, Chemical-Resistant Apron (recommended)Not required if performed in a certified chemical fume hood.High risk of splashes when adding solvent. A face shield protects the entire face from corrosive splashes.
Running Reactions/Work-up Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot required if performed in a certified chemical fume hood.Goggles provide continuous protection from potential splashes or vessel failures.
Spill & Emergency Procedures

Your response to a spill must be swift, confident, and safe. The immediate priority is to protect yourself and others.

Step-by-Step Spill Cleanup Protocol (Small Spill < 5g of solid):

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don Enhanced PPE: Before approaching the spill, don the following:

    • Outer and inner pairs of nitrile gloves.[8]

    • Chemical splash goggles and a face shield.

    • A chemical-resistant apron over your lab coat.

    • A half-mask respirator with P100 filters.

  • Neutralize & Absorb: Gently cover the spill with a suitable absorbent material for acids, such as sodium bicarbonate or a commercial spill absorbent. Do NOT use combustible materials like paper towels directly on the dry acid.

  • Collect Waste: Carefully sweep the neutralized mixture into a designated hazardous waste container.

  • Decontaminate: Wipe the area with a damp cloth (water), followed by a final cleaning. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water.[2]

For large spills, or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that the chosen equipment directly corresponds to the risks of the specific task being performed.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 PPE Selection start Identify Laboratory Task task_type What is the nature of the task? start->task_type weighing Weighing or Transferring Solid task_type->weighing Solid Handling solution Preparing Solution or Extraction task_type->solution Liquid Handling reaction Running Reaction / Monitoring task_type->reaction General Operation aerosol Potential for Dust / Aerosol Generation? weighing->aerosol splash High Splash Potential? solution->splash ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles reaction->ppe_base aerosol->ppe_base No (in hood) ppe_respirator Add Respirator (N95 / P100) aerosol->ppe_respirator Yes splash->ppe_base No ppe_face_shield Add Face Shield & Apron splash->ppe_face_shield Yes ppe_respirator->ppe_base ppe_face_shield->ppe_base

Caption: PPE selection decision tree for handling 2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid.

Disposal and Decontamination

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) that comes into contact with the compound must be considered hazardous waste. Place it in a clearly labeled, sealed hazardous waste bag or container.

  • Chemical Waste: Unused material and solutions containing the compound must be disposed of in a designated, labeled hazardous waste container for corrosive organic acids. Follow all institutional and local EHS guidelines.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble) in a fume hood, followed by a standard washing procedure. The initial rinsate must be collected as hazardous waste.

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and your research. Your commitment to these practices is the foundation of scientific integrity and professional excellence.

References

  • West Liberty University. (n.d.). Material Safety Data Sheet: Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. UC Riverside Environmental Health & Safety. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. American Chemistry Council. Retrieved from [Link]

  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Sahu, P. K., & Sahu, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid
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2-(Cyclopropylmethyl)-1,3-thiazole-5-carboxylic acid
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